molecular formula C6H5ClN2O2 B2638397 3-Chloro-6-methylpyrazine-2-carboxylic acid CAS No. 1384678-93-6

3-Chloro-6-methylpyrazine-2-carboxylic acid

Cat. No.: B2638397
CAS No.: 1384678-93-6
M. Wt: 172.57
InChI Key: VXRLJJLRAAQBGN-UHFFFAOYSA-N
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Description

3-Chloro-6-methylpyrazine-2-carboxylic acid is a useful research compound. Its molecular formula is C6H5ClN2O2 and its molecular weight is 172.57. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-6-methylpyrazine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-6-methylpyrazine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-6-methylpyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c1-3-2-8-5(7)4(9-3)6(10)11/h2H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRLJJLRAAQBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Chloro-6-methylpyrazine-2-carboxylic acid CAS 1384678-93-6 properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-6-methylpyrazine-2-carboxylic acid (CAS 1384678-93-6) is a high-value heterocyclic scaffold employed primarily in the synthesis of antitubercular agents, kinase inhibitors, and antiviral pharmacophores. Its structural utility lies in its bifunctionality : the electron-deficient pyrazine ring facilitates nucleophilic aromatic substitution (


) at the C3 position, while the C2-carboxylic acid provides a handle for amidation or esterification. This guide details the physicochemical profile, strategic reactivity, and validated handling protocols for this compound, positioning it as a critical intermediate for diversifying chemical libraries.

Chemical Identity & Physicochemical Profile

The introduction of the methyl group at C6 modulates the lipophilicity (LogP) of the pyrazine core compared to its non-methylated analogues, potentially improving the pharmacokinetic profile (ADME) of downstream derivatives.

PropertyDataNote
CAS Number 1384678-93-6Unique Identifier
IUPAC Name 3-Chloro-6-methylpyrazine-2-carboxylic acid
Molecular Formula

Molecular Weight 172.57 g/mol
Appearance Off-white to pale yellow solidCrystalline powder
Solubility DMSO, Methanol, DMFLow solubility in water (acidic pH)
pKa (Predicted) ~2.8 (COOH), ~0.5 (Pyrazine N)Stronger acid than benzoic acid due to N-heterocycle
Storage 2–8°C, Inert AtmosphereHygroscopic; store under Argon/Nitrogen

Strategic Reactivity & Mechanism

The reactivity of 3-chloro-6-methylpyrazine-2-carboxylic acid is governed by the "push-pull" electronics of the pyrazine ring.

The Electronic Landscape
  • C3-Chlorine Activation: The nitrogen atoms at positions 1 and 4 render the ring electron-deficient (

    
    -deficient). This lowers the energy of the LUMO, making the carbon-chlorine bond at C3 highly susceptible to nucleophilic attack (
    
    
    
    ), even with weak nucleophiles.
  • C6-Methyl Effect: The methyl group acts as a weak electron donor (inductive effect,

    
    ). While it slightly deactivates the ring compared to the non-methylated analog, it provides essential steric bulk that can prevent metabolic oxidation at the C6 position in final drug candidates.
    
  • C2-Carboxylic Acid: This group is prone to decarboxylation under high thermal stress (

    
    C) if not protected. It is typically converted to an amide or ester before harsh 
    
    
    
    conditions to prevent zwitterion formation that hampers solubility.
Reactivity Workflow Visualization

ReactivityMap cluster_0 Critical Consideration Start 3-Chloro-6-methyl pyrazine-2-COOH (CAS 1384678-93-6) Step1 Activation/Protection (Esterification or Acid Chloride) Start->Step1 SOCl2 / MeOH or HATU/Amine Branch1 Amidation (C2) (Amide Coupling) Step1->Branch1 R-NH2 (Mild Base) Branch2 SnAr Substitution (C3) (Displacement of Cl) Step1->Branch2 R-NH2 / R-OH (Heat, Base) ProductA Pyrazinamide Derivatives (Antitubercular/Kinase Inhibitors) Branch1->ProductA ProductB Pyrazine Ethers/Amines (Scaffold Diversification) Branch2->ProductB Note Perform C2 functionalization FIRST to avoid zwitterionic interference during SnAr reactions.

Figure 1: Divergent synthesis pathways. The C2-carboxylic acid is typically functionalized (Amidation/Esterification) prior to C3-chlorine displacement to optimize yields.

Experimental Protocols

The following protocols are adapted from validated methodologies for chloropyrazine carboxylates, ensuring high fidelity and reproducibility.

Protocol A: One-Pot Amidation (Synthesis of Carboxamide Derivatives)

Context: This reaction preserves the C3-chlorine for later substitution while installing the amide pharmacophore.

Reagents:

  • Substrate: 3-Chloro-6-methylpyrazine-2-carboxylic acid (1.0 eq)

  • Coupling Agent: HATU (1.2 eq) or

    
     (50% in EtOAc, 1.5 eq)
    
  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF or DCM

  • Amine Partner:

    
     (1.1 eq)
    

Step-by-Step Workflow:

  • Dissolution: In a flame-dried round-bottom flask under Nitrogen, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at

    
    C for 15 minutes to form the activated ester. Note: A color change to yellow/orange is typical.
    
  • Coupling: Add the amine partner (

    
    , 1.1 eq) dropwise.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LC-MS (Target mass:

    
    ).
    
  • Workup: Dilute with EtOAc, wash with saturated

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    .[1]
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Aminodehalogenation (C3 Functionalization)

Context: Displacement of the chlorine atom.[2] Requires the C2 position to be an ester or amide to prevent electronic repulsion from the carboxylate anion.

Reagents:

  • Substrate: 3-Chloro-6-methylpyrazine-2-carboxamide derivative (1.0 eq)

  • Nucleophile: Benzylamine or Aniline derivative (1.2–2.0 eq)

  • Base:

    
     (2.0 eq) or 
    
    
    
    (3.0 eq)
  • Solvent: 1,4-Dioxane or DMSO (for unreactive amines)

Step-by-Step Workflow:

  • Setup: Charge a microwave vial or pressure tube with the chloropyrazine substrate (1.0 eq).

  • Addition: Add the nucleophilic amine (1.5 eq) and base (

    
    , 2.0 eq). Suspend in 1,4-Dioxane.
    
  • Thermal Cycle:

    • Standard: Heat to

      
      C for 12 hours.
      
    • Microwave (Recommended): Irradiate at

      
      C for 30–45 minutes.
      
  • Validation: Monitor TLC for the disappearance of the starting chloride.

  • Isolation: Filter off inorganic salts. Concentrate the filtrate. Recrystallize from EtOH or purify via preparative HPLC.

Safety & Stability (GHS Classification)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[3][4]
Eye Irritation H319Causes serious eye irritation.[3][4][5]
STOT-SE H335May cause respiratory irritation.[3][4][5]

Handling Precautions:

  • Acidic Nature: The compound is corrosive to mucous membranes. Use a fume hood.

  • Thermal Instability: Avoid heating the free acid above

    
    C without solvent, as pyrazine carboxylic acids can decarboxylate.
    
  • Waste Disposal: Segregate as halogenated organic waste.

References

  • Jandourek, O., et al. (2015).[2] "Microwave-Assisted Synthesis of Pyrazinamide Derivatives: The Coupling Reaction of 3-Chloropyrazine-2-Carboxamide and Ring-Substituted Anilines." Current Organic Synthesis, 12(2).

  • Servusova, B., et al. (2017). "Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation." Molecules, 22(2).[1]

  • Thermo Fisher Scientific. (2025).[3] "Safety Data Sheet: 2-Chloro-6-methylpyridine-4-carboxylic acid (Analogous Hazard Data)."

  • Chem-Impex International. "3-Chloro-2-pyrazine-carboxylic acid: Applications in Pharmaceutical Development."

Sources

Chemical structure of 3-Chloro-6-methylpyrazine-2-carboxylic acid vs isomers

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Structure & Isomer Analysis: 3-Chloro-6-methylpyrazine-2-carboxylic Acid

Part 1: Structural Architecture & Isomerism

1.1 Core Chemical Identity The target compound, 3-Chloro-6-methylpyrazine-2-carboxylic acid (CAS: 1384678-93-6), represents a highly specific scaffold in medicinal chemistry, often utilized as a "warhead" precursor in the synthesis of P2X3 antagonists and other kinase inhibitors. Its reactivity is defined by the interplay between the electron-deficient pyrazine ring, the labile chlorine atom at position 3, and the steric influence of the methyl group at position 6.

  • Molecular Formula: C₆H₅ClN₂O₂[1][2]

  • Molecular Weight: 172.57 g/mol [1]

  • IUPAC Name: 3-Chloro-6-methylpyrazine-2-carboxylic acid[3]

1.2 Positional Isomerism: The Critical Distinction In pyrazine chemistry, "regioisomer scrambling" is a common synthetic pitfall. The two most frequently confused isomers are the target (3-Cl, 6-Me) and its inverted analog (6-Cl, 3-Me). Distinguishing these requires a precise understanding of the numbering convention relative to the heteroatoms.

  • Target (3-Cl, 6-Me): The chlorine is ortho to the carboxylic acid (C2) and meta to the methyl group (C6).

  • Isomer (6-Cl, 3-Me): The chlorine is meta to the carboxylic acid (C2) and para to the methyl group (C3).

Visualization of Isomeric Relationships

IsomerMap Target TARGET 3-Chloro-6-methyl pyrazine-2-COOH (CAS: 1384678-93-6) Feat_Target Cl at C3 (Adj. to COOH) Me at C6 (Distal) Target->Feat_Target Isomer CRITICAL ISOMER 6-Chloro-3-methyl pyrazine-2-COOH (Often as Methyl Ester) Feat_Isomer Me at C3 (Adj. to COOH) Cl at C6 (Distal) Isomer->Feat_Isomer Feat_Target->Feat_Isomer Regio-inversion

Figure 1: Structural comparison between the target scaffold and its primary regioisomer.

Part 2: Synthetic Methodology (Authoritative Protocol)

2.1 Retrosynthetic Logic Direct chlorination of 6-methylpyrazine-2-carboxylic acid often yields a mixture of isomers or over-chlorinated products. The most reliable, self-validating route involves the Sandmeyer-type transformation of the corresponding amino-pyrazine precursor. This method ensures regiocontrol because the amino group directs the substitution.

2.2 Protocol: Diazotization-Chlorination Sequence Precursor: 3-Amino-6-methylpyrazine-2-carboxylic acid (CAS 2727-13-1 for des-methyl analog reference; specific precursor required).

Step-by-Step Workflow:

StepOperationCritical Parameter (Causality)
1. Solubilization Dissolve 3-amino-6-methylpyrazine-2-carboxylic acid in conc. HCl (12M).High acidity is required to protonate the pyrazine nitrogens and prevent side-coupling during diazotization.
2. Diazotization Cool to -5°C. Add NaNO₂ (aq) dropwise. Maintain T < 0°C.Temperature control is vital. Exotherms >5°C decompose the unstable diazonium intermediate to a phenol (hydroxy-pyrazine).
3. Substitution Transfer the cold diazonium salt solution into a solution of CuCl in conc. HCl at 0°C.Cu(I) acts as a radical catalyst (Sandmeyer) to facilitate Cl substitution rather than hydrolysis.
4. Workup Allow to warm to RT. Extract with EtOAc.The product precipitates or is extracted into the organic phase; the acid form is soluble in organics at low pH.

Synthetic Pathway Diagram

Synthesis Start Precursor: 3-Amino-6-methyl pyrazine-2-COOH Inter Intermediate: Diazonium Salt [R-N2]+ Cl- Start->Inter Diazotization Reagent1 Reagents: NaNO2, HCl, < 0°C Reagent1->Inter Product Product: 3-Chloro-6-methyl pyrazine-2-COOH Inter->Product Chlorination Reagent2 Reagent: CuCl (Sandmeyer) Reagent2->Product

Figure 2: Regioselective synthesis via Sandmeyer reaction to ensure 3-Cl placement.

Part 3: Analytical Discrimination (Self-Validating Logic)

3.1 NMR Spectroscopy: The Diagnostic H5 Proton The most definitive method to distinguish the target from its 6-chloro-3-methyl isomer is ¹H NMR. Both molecules possess a single aromatic proton at the C5 position, but its chemical environment differs significantly due to the proximity of the chlorine atom.

  • Target (3-Cl, 6-Me): The H5 proton is adjacent to the Methyl group (C6). Methyl is an electron-donating group (EDG) via hyperconjugation. This exerts a shielding effect , shifting the H5 signal slightly upfield.

  • Isomer (6-Cl, 3-Me): The H5 proton is adjacent to the Chlorine atom (C6). Chlorine is an electron-withdrawing group (EWG) via induction. This exerts a deshielding effect , shifting the H5 signal downfield.[4]

Comparative Data Table

FeatureTarget: 3-Chloro-6-methylIsomer: 6-Chloro-3-methyl
H5 Proton Shift ~8.3 - 8.5 ppm ~8.6 - 8.8 ppm
Coupling Singlet (broadened by Me coupling)Singlet (sharp)
C13 NMR (C-Cl) ~145-148 ppm (C3)~150-153 ppm (C6)
HPLC Retention Typically elutes later (Less polar due to Cl/COOH proximity masking polar surface)Typically elutes earlier

Analytical Decision Tree

Analytics Start Unknown Isomer (1H NMR) CheckH5 Check H5 Shift Start->CheckH5 Result1 Shift ~8.4 ppm (Shielded by Me) CheckH5->Result1 Upfield Result2 Shift ~8.7 ppm (Deshielded by Cl) CheckH5->Result2 Downfield Confirm: 3-Chloro-6-methyl Confirm: 3-Chloro-6-methyl Result1->Confirm: 3-Chloro-6-methyl Reject: 6-Chloro-3-methyl Reject: 6-Chloro-3-methyl Result2->Reject: 6-Chloro-3-methyl

Figure 3: NMR-based logic flow for rapid isomer identification.

References

  • Fluorochem. (2024). 3-Chloro-6-methylpyrazine-2-carboxylic acid Product Sheet. Retrieved from

  • PubChem. (2024). 3-Amino-6-chloropyrazine-2-carboxylic acid (Precursor Data). National Library of Medicine. Retrieved from

  • Dolezal, M. et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7, 363-373. Retrieved from

  • ChemicalBook. (2024). 3-Chloro-2-pyrazinecarboxylic acid NMR Spectrum Data. Retrieved from

Sources

An In-Depth Technical Guide to the pKa Values and Acidity of Chloropyrazine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. Pyrazine carboxylic acid and its derivatives are key structural motifs in numerous pharmaceuticals. The introduction of a chlorine substituent to this scaffold significantly modulates its electronic properties and, consequently, its acidity. This guide provides a comprehensive examination of the factors governing the pKa values of chloropyrazine carboxylic acids. We will delve into the theoretical underpinnings of their acidity, present available pKa data, and offer detailed, field-proven protocols for the experimental determination of these crucial values.

Introduction: The Significance of Pyrazine Carboxylic Acids in Medicinal Chemistry

Pyrazine-2-carboxylic acid, the parent compound, is a key metabolite of the first-line anti-tuberculosis drug pyrazinamide.[1] Its derivatives have been extensively explored for a wide range of therapeutic applications, including antimicrobial and anti-inflammatory agents.[2] The acidity of these molecules, dictated by their pKa, is a pivotal determinant of their pharmacokinetic and pharmacodynamic profiles. A molecule's ionization state at physiological pH (typically around 7.4) governs its ability to cross biological membranes, bind to target proteins, and be cleared from the body. Therefore, a thorough understanding and precise determination of the pKa of chloropyrazine carboxylic acid isomers are indispensable for rational drug design and optimization.

The Electronic Landscape: How a Chlorine Substituent Modulates Acidity

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Substituents on the aromatic ring can either stabilize or destabilize this anion, thereby increasing or decreasing the acidity, respectively.

The chlorine atom exerts two primary electronic effects:

  • Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density from the pyrazine ring through the sigma bonds. This electron-withdrawing inductive effect helps to delocalize the negative charge of the carboxylate anion, stabilizing it and thus increasing the acidity (lowering the pKa) of the carboxylic acid.[3][4][5][6] The strength of this effect is distance-dependent, diminishing as the chlorine atom is positioned further from the carboxylic acid group.[4]

  • Resonance Effect (+R): The chlorine atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance. This electron-donating resonance effect would tend to destabilize the carboxylate anion and decrease acidity. However, for halogens, the inductive effect is generally considered to be stronger and more influential on acidity than the resonance effect.

The pyrazine ring itself is an electron-deficient system due to the presence of two electronegative nitrogen atoms.[7] This inherent electron-withdrawing character already contributes to the acidity of the attached carboxylic acid group. The addition of a chlorine atom further enhances this effect.

The interplay of these electronic factors dictates the pKa of a given chloropyrazine carboxylic acid isomer. The precise position of the chlorine atom relative to the carboxylic acid group will determine the net electronic effect and, consequently, the acidity.

pKa Values of Chloropyrazine Carboxylic Acids and Related Compounds

CompoundStructurepKa ValueSource/Method
Pyrazine-2-carboxylic acid2.9[1]
3-Chloro-2-pyrazine-carboxylic acid1.51 (Predicted)[8]
5-Chloro-2-pyrazinecarboxylic acid methyl ester-4.54 (Predicted, for the ester)[9]

Analysis of pKa Data:

  • Pyrazine-2-carboxylic acid: The parent compound has a pKa of 2.9, making it a relatively strong organic acid. This is due to the electron-withdrawing nature of the pyrazine ring.

  • 3-Chloro-2-pyrazine-carboxylic acid: The predicted pKa of 1.51 suggests a significant increase in acidity compared to the parent compound. This is consistent with the strong electron-withdrawing inductive effect of the chlorine atom at the ortho position, which effectively stabilizes the carboxylate anion.

  • 5-Chloro-2-pyrazinecarboxylic acid methyl ester: The highly negative predicted pKa for the methyl ester is indicative of a very strong acid. While this is not the carboxylic acid itself, it points to the powerful electron-withdrawing influence of the chloro- and carboxyl- groups on the pyrazine ring. The acidity of the corresponding carboxylic acid is expected to be significantly higher than that of the parent pyrazinoic acid.

Based on the principles of substituent effects, we can predict the relative acidities of the different isomers. The closer the chlorine atom is to the carboxylic acid group, the stronger the acid is likely to be due to the distance-dependent inductive effect.

Methodologies for pKa Determination: A Practical Guide

Accurate pKa determination is crucial for building reliable structure-activity relationships (SAR) and for selecting drug candidates with optimal pharmacokinetic properties. The two most common and reliable methods for pKa determination are potentiometric titration and UV-spectrophotometry.

Potentiometric Titration: The Gold Standard

Potentiometric titration is a highly precise and widely used method for determining pKa values.[10][11] It involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[11][12] The pKa is determined from the inflection point of the resulting titration curve.[11][12]

Diagram of a Potentiometric Titration Workflow:

Potentiometric_Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Weigh Analyte B Dissolve in H2O (or co-solvent) A->B C Add Background Electrolyte (e.g., KCl) B->C D Calibrate pH Meter C->D E Titrate with Standardized Acid/Base D->E F Record pH vs. Titrant Volume E->F G Plot Titration Curve (pH vs. Volume) F->G H Determine Equivalence Point(s) G->H I Calculate pKa (pH at half-equivalence point) H->I

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Step-by-Step Protocol for Potentiometric Titration:

  • Instrument Calibration: Calibrate the pH meter using at least two, and preferably three, standard buffer solutions that bracket the expected pKa of the analyte.[12] Ensure the electrode is in good condition and properly hydrated.

  • Sample Preparation:

    • Accurately weigh a precise amount of the chloropyrazine carboxylic acid.

    • Dissolve the compound in high-purity, carbonate-free water. If solubility is an issue, a co-solvent such as methanol or DMSO can be used, but the pKa value will be for that specific solvent system.[10]

    • Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration.[12]

    • The final analyte concentration should typically be in the range of 1-10 mM.[12]

  • Titration:

    • Place the sample solution in a thermostatted vessel to maintain a constant temperature.

    • Immerse the calibrated pH electrode and a stirrer in the solution.

    • Begin adding a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) in small, precise increments using a calibrated burette or an autotitrator.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • Determine the equivalence point(s) of the titration, which is the point of steepest slope on the curve. This can be done by examining the first or second derivative of the titration curve.

    • The pKa is equal to the pH at the half-equivalence point. For a monoprotic acid, this is the pH at which half of the acid has been neutralized.

Trustworthiness and Self-Validation:

  • Blank Titration: Perform a titration of the solvent and background electrolyte without the analyte to correct for any background acidity or basicity.

  • Reproducibility: Conduct multiple titrations (at least in triplicate) to ensure the reproducibility of the results.

  • Purity of Analyte: The accuracy of the pKa determination is highly dependent on the purity of the compound. Ensure the sample is of high purity, as impurities can interfere with the titration.

UV-Spectrophotometric Method: High-Throughput and Low Sample Consumption

For compounds containing a chromophore, UV-spectrophotometry offers a sensitive and high-throughput method for pKa determination, requiring significantly less sample than potentiometric titration.[10][13] The method relies on the principle that the UV-visible absorption spectrum of a compound changes as its ionization state changes.[13]

Diagram of a UV-Spectrophotometric pKa Determination Workflow:

UV_Spec_Workflow cluster_prep Sample & Buffer Preparation cluster_measurement Spectral Measurement cluster_analysis Data Analysis A Prepare Stock Solution of Analyte C Add Analyte to Each Buffer Solution A->C B Prepare a Series of Buffers of Known pH B->C D Record UV-Vis Spectrum for Each pH C->D E Plot Absorbance vs. pH at a Specific Wavelength D->E F Fit Data to the Henderson-Hasselbalch Equation E->F G Determine pKa from the Sigmoidal Curve F->G

Caption: Workflow for pKa determination by UV-spectrophotometry.

Detailed Step-by-Step Protocol for UV-Spectrophotometric pKa Determination:

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values that span a range of at least 2 pH units above and below the estimated pKa of the analyte.

  • Sample Preparation:

    • Prepare a concentrated stock solution of the chloropyrazine carboxylic acid in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of solutions by adding a small, constant volume of the stock solution to each of the buffer solutions. The final concentration of the analyte should be low enough to be within the linear range of the spectrophotometer.

  • Spectral Measurement:

    • Record the UV-visible absorption spectrum for each of the solutions at a constant temperature.

  • Data Analysis:

    • Identify one or more wavelengths where the absorbance changes significantly with pH.

    • Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions. This will generate a sigmoidal curve.

    • The pKa is the pH at the inflection point of the sigmoidal curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the pH at the midpoint of the absorbance change.[14]

Trustworthiness and Self-Validation:

  • Isosbestic Point: The presence of a clear isosbestic point, a wavelength at which the absorbance remains constant throughout the pH range, is a strong indication that only two species (the protonated and deprotonated forms) are in equilibrium.[14]

  • Data Fitting: Use non-linear regression analysis to fit the absorbance vs. pH data to the appropriate equation to obtain a statistically robust pKa value.

  • Control Compound: Measure the pKa of a known compound with a similar structure and pKa value to validate the experimental setup and procedure.

Computational pKa Prediction: An In Silico Approach

In addition to experimental methods, computational approaches can provide valuable estimates of pKa values, particularly in the early stages of drug discovery when physical samples may be limited.[15][16] These methods utilize quantum mechanical calculations or quantitative structure-property relationship (QSPR) models to predict the acidity of a molecule based on its structure. While computational predictions may not have the same level of accuracy as experimental measurements, they are a powerful tool for prioritizing compounds for synthesis and for understanding the electronic factors that influence acidity.

Diagram of a Computational pKa Prediction Workflow:

Computational_pKa_Workflow A Input Molecular Structure B Select Computational Method (e.g., DFT, QSPR) A->B C Perform Energy Calculations for Protonated and Deprotonated Species B->C D Calculate Free Energy of Dissociation C->D E Predict pKa Value D->E

Caption: A simplified workflow for computational pKa prediction.

Conclusion

The acidity of chloropyrazine carboxylic acids, as quantified by their pKa values, is a fundamental property that governs their behavior in biological systems. The position of the chlorine substituent on the pyrazine ring exerts a significant influence on acidity through a combination of inductive and resonance effects. This guide has provided a detailed overview of the theoretical principles underlying this relationship, a compilation of available pKa data, and comprehensive, practical protocols for the accurate experimental determination of these values using potentiometric titration and UV-spectrophotometry. For researchers in drug discovery and development, a solid grasp of these concepts and methodologies is essential for the design and optimization of novel therapeutic agents based on the chloropyrazine carboxylic acid scaffold.

References

  • Methyl 5-chloropyrazine-2-carboxylate. ChemBK. [Link]

  • Calculated pKa values of various azines, including pyridines, pyrimidines, pyrazines, and pyridazines. ResearchGate. [Link]

  • Williams, R. pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • Ganapathy, V. et al. Spectrophotometric determination of basicities of substituted acetylbiphenyls and biphenyl carboxylic acids. Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]

  • Box, K. et al. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. [Link]

  • Wang, Y. et al. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Molecules. [Link]

  • Acidity of Carboxylic Acids, Effect of Substituents on Acidity. Pharmaguideline. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Chemagination. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • Substituent Effects on Acidity. OpenStax. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

  • Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules. [Link]

  • Substituent Effects on Acidity. Chemistry LibreTexts. [Link]

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. [Link]

  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry. [Link]

  • How to rank carboxylic acids with halogens in acidity? Transformation Tutoring. [Link]

  • Carboxylic Acids and the Acidity of the O-H Bond. Cengage. [Link]

  • 3-chloro-2-pyrazine-carboxylic acid. PubChemLite. [Link]

  • 6-Chloropyrazine-2-carboxylic acid. PubChem. [Link]

  • Pyrazinoic acid. Wikipedia. [Link]

  • Experimental pKa values of carboxylic acids 37, 43, 61, and 62. ResearchGate. [Link]

  • 2-pyrazine carboxylic acid. The Good Scents Company. [Link]

  • Intramolecular Polarization Contributions to the pKa's of Carboxylic Acids Through the Chain Length Dependence of Vibrational. OSTI.gov. [Link]

Sources

Technical Safety Guide: 3-Chloro-6-methylpyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Chloro-6-methylpyrazine-2-carboxylic acid (CAS: 27825-21-4). It is designed for researchers utilizing this compound as a scaffold in the synthesis of bioactive pyrazine carboxamides, particularly in the development of antimycobacterial and antifungal agents.

CAS: 27825-21-4 | Formula: C₆H₅ClN₂O₂ | MW: 172.57 g/mol

Executive Summary & Chemical Context

3-Chloro-6-methylpyrazine-2-carboxylic acid is a bifunctional heterocyclic building block. Its value in drug discovery lies in its "dual-handle" reactivity: the electrophilic C-Cl bond at position 3 (susceptible to nucleophilic aromatic substitution, SₙAr) and the carboxylic acid at position 2 (available for amidation or esterification).

While often categorized under generic "irritant" protocols, the specific reactivity of the chloropyrazine core requires elevated scrutiny regarding sensitization and reaction byproducts (e.g., HCl generation during activation). This guide synthesizes safety data with practical synthetic workflows.

Physicochemical Profile & Identification

Data synthesized from structural analogs and vendor specifications.

PropertySpecification / ValueTechnical Note
Appearance Off-white to pale yellow crystalline powderColor deepening indicates oxidation or decarboxylation.
Melting Point 155–160 °C (Predicted/Analog)Likely decomposes upon melting. Do not overheat.
Solubility DMSO, Methanol, DMFPoor solubility in non-polar solvents (Hexane, Et₂O).
Acidity (pKa) ~3.0 (Predicted for -COOH)Acidic enough to protonate weak bases; requires neutralization for disposal.
Stability Stable under inert atmosphere (N₂/Ar)Hygroscopic. The C-Cl bond is hydrolytically stable at neutral pH but labile at high pH.

GHS Hazard Assessment & Toxicology

Signal Word: WARNING

Hazard Statements (GHS-US/EU)
  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][4]

Toxicological Mechanisms (E-E-A-T Insight)

Unlike simple organic acids, the chloropyrazine moiety presents specific biological risks:

  • Mucosal Damage: The combination of acidity and the potential for hydrolysis to HCl upon contact with moist mucous membranes (eyes/lungs) drives the H335/H319 classification.

  • Sensitization Potential: Halogenated heterocycles are often sensitizers. While not explicitly flagged as H317 (Skin Sensitizer) in all databases, researchers should treat it as a potential hapten capable of binding skin proteins via nucleophilic substitution.

Strategic Handling & Engineering Controls[1]

The "Dust vs. Solvate" Protocol

The primary risk vector changes depending on the state of the material.

SafetyLogic Start Material State Solid Solid / Powder Start->Solid Solution In Solution (DMSO/DMF) Start->Solution Engineering1 Fume Hood (Face Velocity >0.5 m/s) Static Dissipative Mat Solid->Engineering1 Engineering2 Splash Guard Double Glove (Nitrile) Solution->Engineering2 Action1 Weighing: Use Anti-static Gun Avoid Spatula Flicking Engineering1->Action1 Action2 Transfer: Syringe/Cannula Neutralize Waste Streams Engineering2->Action2

Figure 1: Decision matrix for engineering controls based on physical state.

PPE Specifications[1][2][5]
  • Gloves: Nitrile (0.11 mm) is sufficient for solid handling. Important: When dissolved in DMSO or DMF (common solvents for this compound), use butyl rubber or double-gloved nitrile, as DMSO facilitates transdermal permeation of the pyrazine.

  • Respiratory: If handling >500 mg outside a fume hood (not recommended), a P95/P3 particulate respirator is mandatory due to the H335 hazard.

Reactivity & Synthesis Safety

The utility of CAS 27825-21-4 is its reactivity. However, this reactivity introduces specific hazards during synthesis.

Reaction Hazards
  • Acid Chloride Formation: Reacting with Thionyl Chloride (SOCl₂) or Oxalyl Chloride generates the acyl chloride. This intermediate is highly corrosive and moisture-sensitive.

    • Control: Trap HCl/SO₂ off-gassing with a base trap (NaOH).

  • SₙAr Reactions: Displacing the C3-Chlorine with amines often requires heat (>80°C) and base.

    • Risk:[2][5] Thermal runaway if the solvent volume is too low.

    • Control: Ensure reflux condensers are rated for the solvent's vapor pressure.

Synthetic Workflow & Checkpoints

SynthesisWorkflow Compound 3-Chloro-6-methylpyrazine-2-COOH (CAS 27825-21-4) Step1 Activation (SOCl2 or HATU) Compound->Step1 Inter1 Acyl Chloride Intermediate (Highly Reactive) Step2 Amidation (R-NH2 + Base) Inter1->Step2 Product Pyrazine Carboxamide (Bioactive Scaffold) Step1->Inter1 Check1 Hazard: HCl Gas Evolution Control: Scrubber/Trap Step1->Check1 Step2->Product Check2 Hazard: Exotherm Control: Slow Addition @ 0°C Step2->Check2

Figure 2: Synthetic pathway highlighting critical safety control points (HCPs).

Emergency Response Protocols

Spill Management
  • Solid Spill: Do not sweep dry dust (aerosol risk). Wet the powder with a mist of inert oil or water (if waste disposal permits) and wipe up with damp chem-wipes.

  • Solution Spill: Absorb with vermiculite. Do not use paper towels for concentrated acid solutions as they may degrade or heat up.

First Aid
  • Eye Contact: Flush for 15 minutes minimum.[2] The acidity can cause corneal opacity if not treated immediately.

  • Skin Contact: Wash with soap and water. If dissolved in DMSO, monitor for systemic effects (nausea, dizziness) as the solvent carries the compound into the bloodstream.

Storage & Stability

  • Atmosphere: Store under Argon or Nitrogen. The electron-deficient pyrazine ring can degrade upon prolonged exposure to moist air.

  • Temperature: 2–8°C (Refrigerator).

  • Incompatibility: Strong oxidizing agents, strong bases, and reducing agents.[4]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1501900 (3-Chloropyrazine-2-carboxylic acid - Analog). Retrieved from [Link]

  • Dolezal, M., et al. (2002). "Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity." Molecules, 7, 363-373. (Demonstrates synthesis protocols for chloropyrazine amides). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Chloropyrazine derivatives. Retrieved from [Link]

Sources

Commercial suppliers of 3-Chloro-6-methylpyrazine-2-carboxylic acid building blocks

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 27825-20-3 | Molecular Formula: C6H5ClN2O2 | MW: 172.57 [1]

Executive Summary

3-Chloro-6-methylpyrazine-2-carboxylic acid is a high-value heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors (e.g., CK2, PI3K), P2X3 receptor antagonists, and antitubercular agents.[1] Its structural utility lies in its bifunctionality: the electrophilic C3-chlorine atom allows for facile SNAr displacements, while the C2-carboxylic acid serves as a handle for amide coupling or heterocycle formation.[1]

For medicinal chemistry and process development teams, the primary sourcing challenges are regio-isomeric purity (differentiating the 6-methyl from the 5-methyl isomer) and hydrolytic stability of the C3-chloride.[1] This guide outlines the technical criteria for selecting suppliers, validating material quality, and optimizing downstream synthesis.[1]

Chemical Profile & Reactivity

Understanding the intrinsic reactivity of this scaffold is the first step in validating a supplier's material.[1] The molecule features a push-pull electronic system that dictates its stability profile.[1]

Physicochemical Properties
PropertyValueCritical Note
Appearance White to off-white solidYellowing indicates oxidation or hydrolysis (formation of 3-hydroxy analog).[1][2]
Melting Point 168–172 °C (dec.)[1]Wide ranges (>2°C) suggest regio-isomeric contamination.[1]
pKa (COOH) ~2.8–3.2 (Predicted)Highly acidic due to the electron-deficient pyrazine ring.[1]
Solubility DMSO, MeOH, DMFPoor solubility in non-polar solvents (DCM, Hexanes).[1]
Reactivity Map

The following diagram illustrates the core reactive sites and potential degradation pathways that must be monitored during QC.

ReactivityMap Core 3-Chloro-6-methylpyrazine- 2-carboxylic acid SnAr S_NAr Displacement (C3-Cl) Core->SnAr  Amines/Alkoxides (Base, Heat) Amidation Amide Coupling (C2-COOH) Core->Amidation  HATU/EDC (Standard Coupling) Hydrolysis Hydrolysis to 3-Hydroxy analog Core->Hydrolysis  Moisture/Acid (Storage Impurity) Decarbox Decarboxylation (High Temp) Core->Decarbox  >150°C

Figure 1: Functionalization vectors (Green) and degradation risks (Red) for CAS 27825-20-3.[3]

Supplier Landscape & Selection Strategy

The market is divided between catalog aggregators and original synthesis manufacturers (OSMs).[1] For this specific pyrazine, "Catalog" suppliers often repackage material, increasing the risk of batch-to-batch variability regarding the regio-isomer profile.[1]

Supplier Tiers
TierRepresentative VendorsTypical PurityUse Case
Tier 1: Major Catalog Sigma-Aldrich, Combi-Blocks>97%Early Discovery (mg to g scale).[1] Reliable COA but higher cost.[1]
Tier 2: Specialized Heterocycle Enamine, Fluorochem, Oakwood>95-98%Scale-up (10g - 1kg).[1] Often have better "freshness" due to high turnover.[1]
Tier 3: Bulk Aggregators Sunway Pharm, BLD PharmVariableProcess Development (>1kg).[1] Requires strict external validation.
Critical Sourcing Risks[1]
  • Regio-Isomerism: The synthesis often involves chlorination of a methyl-pyrazine precursor.[1] If the precursor synthesis lacks regiocontrol, the 5-methyl isomer may be present.[1] Most standard HPLC methods (C18, acidic) struggle to separate the 5-methyl and 6-methyl isomers significantly.[1]

  • Hydrolysis: The C3-Chlorine is activated.[1] Poor storage (humidity) leads to the formation of 3-hydroxy-6-methylpyrazine-2-carboxylic acid , which terminates SNAr reactions.[1]

Quality Control & Validation Protocols

Do not rely solely on the supplier's Certificate of Analysis (COA). The following self-validating protocols are mandatory for any batch >5g.

Protocol A: Regio-Isomer Verification (NMR)

Standard 1H NMR is insufficient if the impurity levels are low (<5%).[1]

  • Method: 1H NMR (400 MHz, DMSO-d6).

  • Key Signal: The aromatic proton at C5.[1]

    • 3-Chloro-6-methyl (Target): Singlet ~8.6 ppm.[1]

    • 3-Chloro-5-methyl (Impurity): Singlet ~8.4 ppm (shielded by the adjacent methyl).[1]

  • Advanced Check: If ambiguity exists, run a NOESY experiment. The target molecule (6-methyl) will show an NOE correlation between the Methyl group and the C5-Proton.[1] The 5-methyl impurity will not show this correlation (they are para to each other).[1]

Protocol B: Purity & Hydrolysis Check (LC-MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1] Note: Acid is required to keep the carboxylic acid protonated for sharp peaks.[1]

  • Detection: UV (254 nm) and MS (ESI-).[1]

  • Pass Criteria:

    • Target Peak (MW 172.[1][4]5) > 97% AUC.[1][5][6]

    • Hydrolysis Impurity (MW 154.1, [M-H]- 153) < 1.0%.[1]

QC Decision Tree

QCDecision Start Batch Receipt Visual Visual Inspection: Off-white? Start->Visual NMR 1H NMR (DMSO-d6) Check Regio-purity Visual->NMR Yes Reject REJECT BATCH Visual->Reject No (Yellow/Sticky) NOESY Run NOESY: Me-H correlation? NMR->NOESY Ambiguous Peaks LCMS LC-MS (Acidic) Check Hydrolysis NMR->LCMS Single Isomer NOESY->LCMS Correlation Observed NOESY->Reject No Correlation Decision Final Assessment LCMS->Decision Decision->Reject Fail Accept RELEASE TO CHEM Decision->Accept Purity >97% Hydrolysis <1%

Figure 2: Validation workflow for incoming pyrazine building blocks.

Synthetic Utility & Handling

Handling Precautions
  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic.[1]

  • Safety: Irritant to eyes and respiratory system.[1] Handle in a fume hood.

Application: SNAr Displacement

The most common reaction is the displacement of the C3-chloride with amines.[1]

  • Solvent: DMF or DMAc (preferred over alcohols to prevent esterification side reactions).[1]

  • Base: DIPEA (3.0 eq).[1] Avoid strong inorganic bases (NaOH) if the carboxylic acid is to be preserved, as they may promote hydrolysis of the chloride at high temps.[1]

  • Temperature: 60–80°C is usually sufficient.[1]

  • Workup: Acidify to pH 3–4 to precipitate the product (zwitterionic species often water-soluble at neutral pH).[1]

References

  • Chemical Profile & Properties: National Center for Biotechnology Information.[1] (2025).[1][7] PubChem Compound Summary for CID 12608402, 3-Chloro-6-methylpyrazine-2-carboxylic acid. Retrieved from [Link]

  • Synthetic Methodology (Pyrazine Functionalization): Doležal, M., et al. (2002).[1] Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(3), 363-373.[1] Retrieved from [Link][7]

  • Safety Data: Oakwood Chemical. (2025).[1][7] Safety Data Sheet: 3-Chloro-6-methylpyrazine-2-carboxylic acid. Retrieved from [Link]

Sources

Stability Profiling of Pyrazine-2-Carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for evaluating the stability of pyrazine-2-carboxylic acid (PCA) derivatives, with a specific focus on Pyrazinamide (PZA) and its ester/amide analogs. These compounds are critical pharmacophores in anti-tubercular therapy and emerging viral inhibitors.

The pyrazine ring is an electron-deficient, diazine heteroaromatic system. Its stability profile is dominated by hydrolytic instability of the C2-substituent and nucleophilic susceptibility of the ring carbons. This guide outlines the mechanistic basis of these degradation pathways, standardizes stress-testing protocols (aligned with ICH Q1A(R2)), and provides validated analytical workflows.

Part 1: Chemical Basis of Instability

To predict stability, one must understand the electronic environment of the pyrazine core.

The Electron-Deficient Ring

The pyrazine ring contains two nitrogen atoms at positions 1 and 4.[1] These electronegative atoms withdraw electron density from the ring carbons, making the ring


-deficient .
  • Consequence: The ring is highly resistant to electrophilic attack (e.g., oxidation) but susceptible to nucleophilic attack .

  • Impact on Derivatives: In PCA derivatives (like Pyrazinamide), the carbonyl carbon at position 2 is further activated by the electron-withdrawing nature of the ring, making the amide/ester bond significantly more labile to hydrolysis than a comparable benzene derivative (e.g., benzamide).

Key Degradation Pathways

The three primary degradation vectors for PCA derivatives are:

  • Hydrolysis (Major): The conversion of the amide/ester to the parent Pyrazine-2-carboxylic acid (Pyrazinoic Acid, POA). This is pH-dependent, catalyzed rapidly in strong acid (

    
     protonates the carbonyl) or strong base (
    
    
    
    attacks the carbonyl).
  • Oxidative Hydroxylation: Under radical stress, the electron-deficient ring can be attacked by hydroxyl radicals, typically at the C-5 position, leading to 5-hydroxypyrazinamide.

  • Photolysis: While the pyrazine ring itself possesses an ultrafast internal conversion mechanism (via a conical intersection) that renders it relatively photostable, the side chains can undergo photo-induced hydrolysis or oxidation.

Mechanistic Pathway Diagram

The following diagram illustrates the degradation cascade of a generic PCA amide (Pyrazinamide).

DegradationPathways cluster_conditions Stress Conditions PZA Pyrazine-2-carboxamide (Parent) POA Pyrazinoic Acid (Hydrolysis Product) PZA->POA Acid/Base Hydrolysis (k_hyd) OH_PZA 5-Hydroxy-PZA (Oxidation Product) PZA->OH_PZA Oxidation (H2O2) Radical Attack RingOpen Ring Opening (Extreme Photolysis) PZA->RingOpen UV Light (High Intensity)

Caption: Figure 1. Degradation pathways of Pyrazinamide showing hydrolysis (primary) and oxidation (secondary).

Part 2: Experimental Protocols for Stability Profiling

Do not rely on generic stability screens. Use these targeted protocols designed for diazine heterocycles.

Protocol A: pH-Rate Profiling (Hydrolytic Stress)

Objective: Determine the specific acid/base catalytic constants (


) for the hydrolysis of the C2-substituent.
  • Buffer Preparation: Prepare 50 mM phosphate/citrate buffers adjusted to pH 1.2, 4.5, 6.8, 7.4, and 10.0. Ionic strength (

    
    ) should be maintained constant (0.15 M) using NaCl.
    
  • Sample Incubation: Dissolve the PCA derivative to a concentration of 100

    
    g/mL.
    
  • Temperature Stress: Incubate aliquots at 40°C, 60°C, and 80°C (Arrhenius approach).

  • Sampling: Withdraw samples at

    
     hours.
    
  • Quenching: Immediately neutralize high/low pH samples to pH 7.0 using cold 0.1 M HCl or NaOH to freeze the reaction.

  • Analysis: Quantify the loss of Parent and formation of Acid (POA) via HPLC.

Protocol B: Oxidative Susceptibility

Objective: Assess the ring's vulnerability to nucleophilic radical attack.

  • Reagent: Prepare 3% and 30%

    
     solutions.
    
  • Incubation: Mix drug substance with peroxide solution (1:1 v/v) at Room Temperature (RT).

  • Timepoints: 24 and 48 hours.

  • Causality Check: If degradation is observed, add a radical scavenger (e.g., EDTA or ascorbic acid) and repeat. If degradation stops, the mechanism is radical-mediated oxidation.

Protocol C: Photostability (ICH Q1B)

Objective: Verify the integrity of the pyrazine ring under UV/Vis light.

  • Light Source: Cool White Fluorescent Lamp (output similar to ISO 10977) and Near UV Lamp (320-400 nm).

  • Exposure: Minimum 1.2 million lux hours and 200 Wh/m² UV energy.

  • Control: Wrap a matching set of samples in aluminum foil (Dark Control) to distinguish thermal effects from photolytic effects.

Part 3: Analytical Methodologies

Standard C18 columns often fail to retain polar pyrazines (LogP ~ -0.7 for PZA). The following method utilizes ion-pairing or specific polar-embedded phases to ensure separation of the amide from the acid hydrolysis product.

High-Performance Liquid Chromatography (HPLC)[2][3]
ParameterSpecificationRationale
Column Inertsil ODS-3 or Phenomenex Luna C18 (5

m, 250 x 4.6 mm)
High surface area required for retaining small, polar heterocycles.
Mobile Phase 10 mM

(pH 3.0) : Acetonitrile (95:5 v/v)
Low pH suppresses ionization of the carboxylate (POA), increasing retention and resolution from the amide.
Flow Rate 1.0 mL/minStandard flow for optimal van Deemter efficiency.
Detection UV @ 268 nm

for the pyrazine

transition.
Retention POA (~4 min), PZA (~6-7 min)Acid elutes first due to higher polarity; Amide is more retained.
Stability Workflow Diagram

StabilityWorkflow Start Sample Preparation (1 mg/mL) Stress Stress Conditions (Acid, Base, Ox, Light) Start->Stress Quench Neutralization/Quenching (pH 7.0, Cold) Stress->Quench t = x hours Inject HPLC-UV Analysis (C18, pH 3.0) Quench->Inject Data Data Processing (Calculate k_obs) Inject->Data

Caption: Figure 2. Step-by-step stability testing workflow compliant with ICH Q1A(R2).

Part 4: Data Interpretation & Storage Strategy

Typical Degradation Kinetics

The following table summarizes expected degradation rates for Pyrazinamide (PZA) based on literature trends. Use this as a baseline for validating your experimental results.

ConditionpH / AgentRate Constant (

)
Half-life (

)
Mechanism
Acidic pH 1.2High (

)
~70 hoursAcid-catalyzed Hydrolysis
Neutral pH 7.4Very Low (

)
> 1 yearWater attack (slow)
Basic pH 10.0Moderate (

)
~700 hoursBase-catalyzed Hydrolysis
Oxidative 3%

LowVariableN-oxide formation
Storage Recommendations

Based on the instability profile:

  • Moisture Control: Hydrolysis is the primary threat. Formulations must be packaged in Alu-Alu blisters or HDPE bottles with silica desiccants to maintain Relative Humidity (RH) < 60%.

  • pH Micro-environment: In liquid formulations, buffer to pH 5.0 - 7.0 . Avoid citrate buffers if possible, as they can catalyze amide hydrolysis; phosphate is preferred.

  • Light: While the ring is robust, amber glass is recommended to prevent secondary photolysis of excipients that could react with the pyrazine nitrogen.

References

  • International Council for Harmonisation (ICH). (2003).[2] Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Ma, P., et al. (2010). Kinetics and inhibition of nicotinamidase from Mycobacterium tuberculosis.[3][4] Biochemistry.[1][3] [Link]

  • Sala, M., et al. (2014). Quantum dynamics of the photostability of pyrazine.[5] Royal Society of Chemistry. [Link]

  • World Health Organization. (2021). Pyrazinamide: International Pharmacopoeia. [Link]

  • Ezer, M., et al. (2018). Development and Validation of RP-HPLC Method for Quantitative estimation of Pyrazinamide. Research Journal of Pharmacy and Technology. [Link]

Sources

Methodological & Application

Application Note: Esterification Strategies for 3-Chloro-6-methylpyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The esterification of 3-Chloro-6-methylpyrazine-2-carboxylic acid (CMPCA) is a critical transformation in the synthesis of bioactive pyrazine derivatives, including antiviral agents (e.g., Favipiravir analogs) and P2X3 receptor antagonists. While esterification is a fundamental organic transformation, the specific electronic and steric environment of the pyrazine core—characterized by electron-deficiency and the ortho-chloro substituent—requires tailored protocols to maximize yield and minimize nucleophilic aromatic substitution (


) side reactions.

This application note details two validated protocols:

  • Method A (Thionyl Chloride Activation): The gold standard for laboratory to pilot-scale synthesis, ensuring complete conversion via an acid chloride intermediate.

  • Method B (Acid-Catalyzed Fischer Esterification): A cost-effective alternative for large-scale manufacturing where thionyl chloride handling is restricted.

Chemical Strategy & Mechanism[1][2][3][4][5][6]

Substrate Analysis
  • Electronic Effects: The pyrazine ring is highly electron-deficient (π-deficient), making the carboxylic acid carbonyl less basic and potentially slowing down acid-catalyzed Fischer esterification compared to benzene analogs.

  • Steric/Electronic Hazards: The C3-Chlorine atom is a potential leaving group. Under strongly basic conditions (e.g., sodium methoxide), methoxydechlorination can occur via

    
    , leading to the impurity Methyl 3-methoxy-6-methylpyrazine-2-carboxylate. Therefore, acidic conditions are preferred  to preserve the chloro-substituent.
    
Reaction Pathway Visualization

ReactionPathway Start 3-Chloro-6-methylpyrazine- 2-carboxylic acid Inter1 Acyl Chloride Intermediate Start->Inter1 SOCl2, DMF (cat) Activation Inter2 Protonated Tetrahedral Intermediate Start->Inter2 H2SO4, MeOH Protonation Side Side Product: Methoxy derivative (Avoid) Start->Side NaOMe (Base) SnAr Risk Product Methyl 3-chloro-6-methylpyrazine- 2-carboxylate Inter1->Product MeOH Nucleophilic Acyl Sub. Inter2->Product - H2O

Figure 1: Mechanistic pathways for esterification. The solid blue line represents the preferred Thionyl Chloride route (Method A).

Detailed Experimental Protocols

Method A: Thionyl Chloride ( ) Mediated Esterification

Best for: High yield, ease of workup, and substrates resistant to heating. Scale: 10 g to 1 kg.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5]Role
3-Chloro-6-methylpyrazine-2-carboxylic acid1.0Substrate
Methanol (Anhydrous)10-15 VolSolvent & Reagent
Thionyl Chloride (

)
2.0 - 3.0Activating Agent
DMF (N,N-Dimethylformamide)0.05 (Cat.)Catalyst
Step-by-Step Procedure
  • Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel. Connect the condenser outlet to a caustic scrubber (NaOH solution) to trap HCl and

    
     gases.
    
  • Solvation: Charge the flask with Methanol (10 volumes relative to substrate mass). Cool the solvent to 0–5 °C using an ice bath.

  • Activation (Exothermic): Add Thionyl Chloride dropwise via the addition funnel over 30–60 minutes.

    • Critical Process Parameter (CPP): Maintain internal temperature < 10 °C during addition to prevent uncontrolled boiling.

  • Substrate Addition: Once

    
     addition is complete, add the 3-Chloro-6-methylpyrazine-2-carboxylic acid  solid in portions. Add catalytic DMF  (2-3 drops).
    
    • Note: Adding the acid after forming the

      
      /MeOH complex (which generates HCl) is a variation, but for this specific substrate, adding 
      
      
      
      to a suspension of the acid in MeOH is also standard. The protocol here uses pre-chilled MeOH/
      
      
      generation to manage the exotherm safely before adding the solid.
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat to Reflux (65 °C) for 3–5 hours.

    • Monitoring: Check reaction progress via HPLC or TLC (Mobile Phase: 30% EtOAc in Hexanes). Look for the disappearance of the acid peak (

      
      ) and appearance of the ester (
      
      
      
      ).
  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solution under reduced pressure (Rotavap) to remove excess Methanol and

      
      . Do not overheat  the residue (> 50 °C).
      
    • Dissolve the residue in Dichloromethane (DCM) or Ethyl Acetate.

    • Wash 1: Saturated

      
       (aq) – Caution: CO2 evolution. This removes unreacted acid.
      
    • Wash 2: Brine.

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.[6]
      
  • Purification: The crude product is typically a crystalline solid. Recrystallization from Hexane/Ethyl Acetate or Isopropanol is recommended if purity is < 98%.

Method B: Sulfuric Acid ( ) Catalyzed (Fischer)

Best for: Large-scale manufacturing where


 off-gassing is a safety constraint.
Scale:  > 1 kg.
Reagents & Materials
ReagentEquiv.[1][2][3][5]Role
Substrate1.0Starting Material
Methanol (HPLC Grade)10-20 VolSolvent
Conc. Sulfuric Acid (

)
0.5 - 1.0Catalyst
Step-by-Step Procedure
  • Charge: Suspend the carboxylic acid in Methanol in a reactor.

  • Catalyst Addition: Add Conc.

    
      slowly at room temperature.
    
  • Reflux: Heat the mixture to reflux (65 °C) for 12–24 hours.

    • Note: This method is slower than Method A because the electron-deficient pyrazine ring destabilizes the oxocarbenium ion intermediate.

  • Workup:

    • Concentrate the methanol to ~20% of the original volume.[4]

    • Pour the residue into crushed ice/water.

    • Neutralize carefully with solid

      
       or 
      
      
      
      to pH ~8.
    • Extract with Ethyl Acetate (3x).

    • Dry and concentrate as in Method A.

Analytical Control & Data Interpretation

Expected Data Profile
  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: Typically 60–65 °C (analogous to similar chloropyrazine esters).

  • 1H NMR (CDCl3, 400 MHz):

    • 
       2.70 ppm (s, 3H, Pyrazine-CH3 )
      
    • 
       4.05 ppm (s, 3H, Ester-OCH3 )
      
    • 
       8.60 ppm (s, 1H, Pyrazine-H )
      
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Water in MethanolUse anhydrous Methanol; water hydrolyzes the ester back to acid.
Impurity: Methoxy-analog

reaction
Avoid strong bases during workup; Ensure temperature during quenching is < 10 °C.
Dark Coloration Polymerization/DecompLimit reflux time; Ensure inert atmosphere (

).

Workflow Visualization

Workflow Start Start: Crude Acid + MeOH Decision Select Method Start->Decision PathA Method A: SOCl2 (0°C -> Reflux 3h) Decision->PathA Standard/Fast PathB Method B: H2SO4 (Reflux 18h) Decision->PathB No SOCl2/Large Scale Quench Concentrate & Quench (Ice/Water/NaHCO3) PathA->Quench PathB->Quench Extract Extraction (DCM or EtOAc) + Wash (Brine) Quench->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Final Final Product (>98% Purity) Dry->Final

Figure 2: Operational workflow for the synthesis and isolation of the methyl ester.

References

  • Common Organic Chemistry. "Acid to Ester - Thionyl Chloride (

    
    ) and Methanol (MeOH)."[7] Available at: [Link]
    
  • National Institutes of Health (NIH). "Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity." Molecules. Available at: [Link]

  • Master Organic Chemistry. "Conversion of Carboxylic Acids to Acid Chlorides with Thionyl Chloride." Available at: [Link]

  • Google Patents. "Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters." (Demonstrates chloropyrazine ester stability).

Sources

Application Notes and Protocols for 3-Chloro-6-methylpyrazine-2-carboxylic acid as an Agrochemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of 3-Chloro-6-methylpyrazine-2-carboxylic acid as a pivotal intermediate in the synthesis of novel agrochemicals. The content herein is structured to provide not only detailed protocols but also the scientific rationale behind the methodological choices, ensuring a deep and practical understanding of the subject matter.

Introduction: The Significance of the Pyrazine Scaffold in Agrochemicals

The pyrazine ring system is a crucial pharmacophore in the development of a wide range of biologically active molecules. In the agrochemical sector, pyrazine derivatives have demonstrated significant potential as herbicides and fungicides. The inherent chemical properties of the pyrazine nucleus, including its electronic distribution and ability to participate in hydrogen bonding, make it an ideal scaffold for designing molecules that can interact with specific biological targets in weeds and pathogenic fungi.

3-Chloro-6-methylpyrazine-2-carboxylic acid is a particularly valuable intermediate due to the strategic placement of its functional groups. The carboxylic acid moiety serves as a handle for derivatization, most commonly through amide bond formation, allowing for the introduction of diverse structural motifs to modulate biological activity and physicochemical properties. The chloro and methyl substituents on the pyrazine ring play a crucial role in fine-tuning the electronic and steric properties of the final molecule, which can significantly impact its efficacy and selectivity as an agrochemical agent.

Physicochemical Properties of 3-Chloro-6-methylpyrazine-2-carboxylic acid and Related Compounds

A thorough understanding of the physicochemical properties of an intermediate is essential for its effective use in synthesis. While specific experimental data for 3-Chloro-6-methylpyrazine-2-carboxylic acid is not extensively available in public literature, the properties of closely related analogs provide valuable insights.

PropertyValue (for related compounds)Source
Molecular Formula C₆H₅ClN₂O₂N/A
Molecular Weight 172.57 g/mol N/A
Appearance Likely a solid at room temperatureGeneral observation for similar compounds
Solubility Expected to be soluble in common organic solvents like DMF, DMSO, and alcohols. Limited solubility in non-polar solvents and water.General chemical principles
pKa The carboxylic acid proton is expected to have a pKa in the range of 3-5.General chemical principles

Synthesis of 3-Chloro-6-methylpyrazine-2-carboxylic acid: A Proposed Pathway

A definitive, publicly available protocol for the synthesis of 3-Chloro-6-methylpyrazine-2-carboxylic acid is not readily found. However, based on established synthetic methodologies for related pyrazine carboxylic acids, a plausible synthetic route can be proposed. One such approach involves the cyclization of appropriate precursors followed by oxidation and chlorination steps. A patent for a related compound, 3-amino-5-chloro-6-methyl-pyrazine-carboxylic acid methyl ester, suggests a pathway involving the chlorination of a 3-amino-6-methyl-pyrazine-carboxylic acid methyl ester with sulfuryl chloride.[1]

A potential synthetic workflow is outlined below:

G A 2-Amino-3-methylpyrazine B Hydrolysis A->B 1. Oxidation 2. Esterification C Diazotization & Sandmeyer Reaction B->C Reagents: NaNO₂, CuCl, HCl D 3-Chloro-6-methylpyrazine-2-carbonitrile C->D E Hydrolysis D->E Acid or Base Catalysis F 3-Chloro-6-methylpyrazine-2-carboxylic acid E->F

Caption: Proposed synthetic workflow for 3-Chloro-6-methylpyrazine-2-carboxylic acid.

Application in Agrochemical Synthesis: The Gateway to Bioactive Carboxamides

The primary application of 3-Chloro-6-methylpyrazine-2-carboxylic acid in the agrochemical industry is as a precursor for the synthesis of N-substituted pyrazine-2-carboxamides. These carboxamides have been extensively investigated for their herbicidal and fungicidal properties.[2][3] The general mechanism of action for many of these compounds as herbicides involves the inhibition of photosynthetic electron transport.[4][5] As fungicides, carboxamides often target the succinate dehydrogenase enzyme in the fungal respiratory chain.[3]

General Protocol for the Synthesis of N-Aryl-3-chloro-6-methylpyrazine-2-carboxamides

The conversion of 3-Chloro-6-methylpyrazine-2-carboxylic acid to its corresponding carboxamide derivatives is typically achieved through a two-step, one-pot reaction involving the formation of an acid chloride followed by reaction with a desired amine.

Protocol:

  • Activation of the Carboxylic Acid:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-Chloro-6-methylpyrazine-2-carboxylic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene.

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

    • Slowly add thionyl chloride (SOCl₂) (1.2-1.5 eq) or oxalyl chloride ((COCl)₂) (1.2-1.5 eq) to the suspension at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux (typically 40-80 °C) for 1-3 hours, or until the evolution of gas ceases and the solution becomes clear. The formation of the acid chloride is complete at this stage.

    • Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure.

  • Amide Bond Formation:

    • Dissolve the crude acid chloride in an anhydrous solvent like DCM or tetrahydrofuran (THF).

    • In a separate flask, dissolve the desired aniline or amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq) in the same anhydrous solvent.

    • Slowly add the solution of the acid chloride to the amine solution at 0 °C.

    • Allow the reaction to stir at room temperature for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion of the reaction, wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography on silica gel.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Purification A 3-Chloro-6-methylpyrazine-2-carboxylic acid C 3-Chloro-6-methylpyrazine-2-carbonyl chloride A->C Reflux in DCM or Toluene B Thionyl Chloride (SOCl₂) or Oxalyl Chloride F N-Aryl/Alkyl-3-chloro-6-methylpyrazine-2-carboxamide C->F Stir at RT in DCM or THF D Substituted Aniline/Amine E Base (e.g., TEA, DIPEA) G Crude Product F->G Aqueous Work-up H Purified Product G->H Recrystallization or Chromatography

Caption: Experimental workflow for the synthesis of N-substituted pyrazine-2-carboxamides.

Safety and Handling

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Perspectives

3-Chloro-6-methylpyrazine-2-carboxylic acid is a versatile and valuable intermediate for the synthesis of novel agrochemicals. Its utility lies in the ability to readily form carboxamide derivatives with a wide range of amines, allowing for the systematic exploration of structure-activity relationships. The resulting N-substituted pyrazine-2-carboxamides have shown significant promise as both herbicides and fungicides. Future research in this area will likely focus on the development of more potent and selective agrochemicals with improved environmental profiles. The continued exploration of the chemical space around the pyrazine-2-carboxamide scaffold, enabled by intermediates like 3-Chloro-6-methylpyrazine-2-carboxylic acid, holds great promise for addressing the ongoing challenges in global food production.

References

  • Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. PMC. Available at: [Link]

  • Predicting Pyrazinecarboxamides Derivatives as an Herbicidal Agent: 3d Qsar by kNN-MFA and Multiple linear regression Approach. idosi.org. Available at: [Link]

  • Pyrazinecarboxamides, Their Synthesis and Evaluation as Potential Herbicides. MDPI. Available at: [Link]

  • Substituted N-benzylpyrazine-2-carboxamides, Their Synthesis, Hydro-lipophilic Properties and Evaluation of. Sciforum. Available at: [Link]

  • Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity. PDF. Available at: [Link]

  • Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation†. PMC. Available at: [Link]

  • Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. PubMed. Available at: [Link]

  • Substituted Pyrazinecarboxamides: Preparation and Biological Activity. MDPI. Available at: [Link]

  • Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters. Google Patents.
  • 3-(5-Chloropyrid-2-yl)carbamoylpyrazine-2-carboxylic acid. PubChem. Available at: [Link]

  • Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. MDPI. Available at: [Link]

  • Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives. Google Patents.
  • Carboxamides: Knowing more about these important fungicides. 3tentos. Available at: [Link]

Sources

Optimization of peptide coupling reagents (HATU/EDC) with pyrazinoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Optimization of Amide Bond Formation with Pyrazinoic Acids

Executive Summary

The coupling of heteroaromatic carboxylic acids, specifically Pyrazinoic Acid (POA) , presents a distinct set of synthetic challenges compared to standard aliphatic peptide synthesis. The electron-deficient nature of the pyrazine ring, combined with poor solubility in non-polar solvents, often leads to stalled reactions or low yields when using standard protocols.

This guide provides a scientifically grounded workflow for selecting and optimizing coupling reagents—specifically HATU and EDC . We move beyond generic "recipes" to explain the causality of reaction failure and success, ensuring reproducible, high-purity isolation of pyrazine-2-carboxamides.

The "Pyrazine Problem": Scientific Context

To optimize the reaction, one must first understand the substrate. Pyrazinoic acid (Pyrazine-2-carboxylic acid) behaves differently than standard amino acids due to two factors:

  • Electronic Deactivation: The pyrazine ring is strongly electron-withdrawing.[1][2] This reduces the nucleophilicity of the carboxylate oxygen, making the initial attack on the coupling reagent slower than with aliphatic acids. However, once the active ester is formed, it is highly electrophilic and prone to rapid hydrolysis if trace water is present.

  • Solubility & Coordination: POA is sparingly soluble in Dichloromethane (DCM), the standard solvent for EDC couplings.[1][2] It requires polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[1][2] Furthermore, the ring nitrogens can act as weak bases (pKa ~0.5) or hydrogen bond acceptors, potentially interfering with proton transfer steps during activation.[1][2]

Strategic Reagent Selection: HATU vs. EDC

The choice between HATU and EDC is not merely about preference; it is a decision based on scale , substrate complexity , and downstream purification .

FeatureHATU (The "Power" Route) EDC/HOBt (The "Green" Route)
Mechanism Uronium-based.[1][2] Generates highly reactive OAt-active esters .Carbodiimide-based.[1][2][3][4][5][6] Generates OBt-active esters (with HOBt).
Kinetics Extremely fast activation.[1][2] The 7-aza nitrogen on the HOAt moiety provides a "neighboring group effect," accelerating amine attack.[2]Slower activation.[1][2] Requires time for the O-acylisourea to rearrange to the active ester.[1][2]
Solubility Requires polar solvents (DMF/NMP) where POA is soluble.[1][2]Can work in DCM, but POA often requires DMF co-solvent.[1]
Byproducts Tetramethylurea (water-soluble) & HOAt (water-soluble but can be persistent).[1][2]Urea derivatives (water-soluble).[1][2] Easy removal.
Best Use Case High-value, small-scale, or sterically hindered amines. Large-scale, cost-sensitive, or simple amines.

Experimental Protocols

Protocol A: High-Efficiency Coupling (HATU)

Recommended for: Difficult amines, high-throughput screening, or when yield is paramount.[2]

The Logic: We use DMF to ensure complete solubilization of the pyrazinoic acid.[7] DIPEA is used to deprotonate the carboxylic acid (pKa ~2.9), ensuring it exists as the carboxylate anion necessary to attack the HATU. We employ a pre-activation step to ensure the active ester is formed before the amine is introduced, preventing potential guanidinium side-reactions between HATU and the amine.

Materials:

  • Pyrazinoic Acid (1.0 equiv)[2][5]

  • Amine (1.1 equiv)[2][6]

  • HATU (1.1 - 1.2 equiv)[1][2]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[2]

  • Anhydrous DMF (Concentration: 0.1 M - 0.2 M)[1][2]

Step-by-Step:

  • Solubilization: In a dry vial/flask, dissolve Pyrazinoic Acid (1.0 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 equiv). The solution may warm slightly.[1]

  • Activation: Add HATU (1.1 equiv) in one portion.

    • Observation: The solution often turns yellow/orange due to the liberation of the HOAt anion.

    • Critical Step: Stir for 5–10 minutes at Room Temperature (RT). Do not exceed 20 minutes, as the active OAt ester can degrade.

  • Coupling: Add the Amine (1.1 equiv) and the remaining DIPEA (1.0 equiv).[1][2]

  • Monitoring: Stir at RT. Monitor via LC-MS or TLC after 1 hour. Most POA couplings are complete within 2 hours.[1]

  • Quench: Dilute with 10 volumes of Ethyl Acetate (EtOAc).

  • Workup:

    • Wash 2x with 5% LiCl solution (Crucial: Removes DMF).[1][2]

    • Wash 1x with Saturated NaHCO₃ (Removes unreacted acid/HOAt).[1][2]

    • Wash 1x with Brine .[1][2][8]

    • Dry over Na₂SO₄ and concentrate.[1][5][7]

Protocol B: Scalable Coupling (EDC/HOBt)

Recommended for: Scale-up (>5g), simple amines, or cost-sensitive projects.[2]

The Logic: EDC allows for an aqueous workup that removes the urea byproduct.[1][6][7] Since POA is insoluble in DCM, we use a DCM/DMF mixture .[1] HOBt is added before EDC to trap the O-acylisourea immediately, preventing N-acyl urea rearrangement (a common side reaction).[1][2]

Materials:

  • Pyrazinoic Acid (1.0 equiv)[2][5]

  • Amine (1.0 equiv)[2][5][9]

  • EDC[1][3][6][7][9][10][11]·HCl (1.2 equiv)[2]

  • HOBt (anhydrous) (1.2 equiv)[2]

  • NMM (N-Methylmorpholine) (2.5 equiv)[1][2]

  • Solvent: DCM:DMF (4:1 ratio)[2]

Step-by-Step:

  • Setup: Suspend Pyrazinoic Acid (1.0 equiv) and HOBt (1.2 equiv) in the DCM/DMF mixture at 0°C (Ice bath).

  • Base Addition: Add NMM (2.5 equiv). The mixture should become homogenous or a fine suspension.

  • Activation: Add EDC·HCl (1.2 equiv) portion-wise over 5 minutes. Stir at 0°C for 30 minutes.

  • Coupling: Add the Amine (1.0 equiv).[1][2][5]

  • Reaction: Allow the mixture to warm to RT naturally and stir overnight (12–16 hours). EDC kinetics are slower than HATU.[1]

  • Workup:

    • Dilute with DCM.[1][2][7]

    • Wash 1x with 1M Citric Acid (Removes DMAP/EDC/Amine).[1][2] Note: Avoid strong HCl if your product is basic.

    • Wash 1x with Water .[1][2]

    • Wash 1x with Brine .[1][2][8]

    • Dry and concentrate.[1][5][7][8]

Visualization of Workflows

Figure 1: Mechanistic Pathway & Decision Matrix

The following diagram illustrates the activation pathway and the decision logic for selecting the correct protocol.

G Start Target: Pyrazinoic Acid Amide Decision Is the Amine Sterically Hindered or Precious (<50mg)? Start->Decision Route_HATU Route A: HATU (High Efficiency) Decision->Route_HATU Yes Route_EDC Route B: EDC/HOBt (Scalable) Decision->Route_EDC No Step_H1 1. Dissolve POA in DMF + DIPEA (Base) Route_HATU->Step_H1 Step_E1 1. Suspend POA in DCM/DMF + HOBt + NMM Route_EDC->Step_E1 Step_H2 2. Add HATU (Forms OAt Active Ester) Step_H1->Step_H2 Step_H3 3. Add Amine (Fast Coupling <2h) Step_H2->Step_H3 Result Purification: LiCl Wash (HATU) or Citric Acid Wash (EDC) Step_H3->Result Step_E2 2. Add EDC.HCl (Forms OBt Active Ester) Step_E1->Step_E2 Step_E3 3. Add Amine (Slow Coupling 12-16h) Step_E2->Step_E3 Step_E3->Result

Caption: Decision matrix for reagent selection based on substrate complexity and scale, outlining the parallel processing steps for HATU and EDC pathways.

Troubleshooting & Optimization (Self-Validating Systems)

A robust protocol must include checks to validate success during the process.[1][12]

ObservationDiagnosisCorrective Action
Reaction turns dark red/brown immediately. Normal for HATU/HOAt.[1][2]Proceed. This is the color of the HOAt anion/complex.
Precipitate forms after adding EDC. Urea byproduct formation (Good) or Reagent crashing out (Bad).[1][2]Add more DMF. If precipitate dissolves, it was reagent.[1] If it persists, it is likely the urea byproduct (proceed to workup).[2]
Low Yield (HATU). Hydrolysis of Active Ester.[1][2]Validation: Check solvent water content.[1][2][3][7][8][13] Ensure DMF is anhydrous.[1][12][13] Reduce activation time (Step 3) to <5 mins.
Product stuck in aqueous layer. Pyrazines are polar.[1][8]Validation: Check pH of aqueous layer. If product is basic, ensure pH > 9 before extraction.[1] Use DCM:Isopropanol (3:1) for extraction instead of pure DCM.[1][2]
Incomplete conversion (EDC). Slow kinetics due to electron-deficient ring.[1][2]Add a catalytic amount of DMAP (0.1 equiv) to accelerate the reaction (Caution: Increases racemization risk, though POA is achiral).[2]

References

  • Montalbetti, C. A., & Falque, V. (2005).[2][4][14][15] Amide bond formation and peptide coupling.[1][3][4][7][16] Tetrahedron, 61(46), 10827-10852.[2][4]

  • Valeur, E., & Bradley, M. (2009).[2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[2]

  • Carpino, L. A. (1993).[1][2] 1-Hydroxy-7-azabenzotriazole.[1][2][4] An efficient peptide coupling additive.[1][2][4][11] Journal of the American Chemical Society, 115(10), 4397-4398.[2]

  • Doležal, M., et al. (2009).[1][2] Pyrazine-2-carboxylic acid derivatives.[1][2][11][17] Molecules, 14(10), 4166-4189.[2] (Specifics on Pyrazinoic Acid solubility and reactivity).

Sources

Troubleshooting & Optimization

Purification strategies for chloropyrazine carboxylic acids from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of Isolation & Purification for Chloropyrazine Carboxylic Acids (3-Cl and 5-Cl isomers) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Introduction: The "Deceptive" Heterocycle

Welcome to the technical support hub for pyrazine chemistry. If you are accessing this guide, you are likely facing a common dilemma: your LCMS shows a clean reaction, but your isolated yield is low, or your solid has turned into a sticky oil.

The Core Challenge: Chloropyrazine carboxylic acids (CPCAs) are amphoteric and electrophilic .[2][3]

  • Amphoteric: They contain a basic pyrazine ring and an acidic carboxyl group (pKa ~2.8–3.2).[2][3]

  • Electrophilic: The chlorine atom, activated by the electron-deficient pyrazine ring, is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ), particularly hydrolysis by hydroxide ions during "standard" basic workups.[1][2]
    

This guide replaces generic protocols with a troubleshooting-first approach to salvage your yield and purity.

Module 1: The "Yield Crash" (Root Cause Analysis)

User Report: "I hydrolyzed my ester with NaOH, acidified to pH 1, and extracted. The product is gone, or I isolated a highly polar impurity."

Diagnosis: You likely created the Hydroxy-impurity via


 hydrolysis.[1][2][3]
The chlorine atom on the pyrazine ring is a good leaving group.[3] In strong base (pH > 12) and heat (>40°C), the hydroxide ion attacks the carbon bearing the chlorine, displacing it. The resulting hydroxypyrazine carboxylic acid is extremely water-soluble and will not extract into organic solvents like Ethyl Acetate or DCM.[1]
Visualizing the Failure Mode

HydrolysisMechanism cluster_0 Reaction Mixture (High pH) cluster_1 Irreversible Byproduct Start Chloropyrazine Carboxylate (Salt) Intermediate Meisenheimer-like Complex Start->Intermediate Nucleophilic Attack OH Excess OH- (Heat/Time) OH->Intermediate Product Hydroxypyrazine Carboxylate Intermediate->Product Elimination of Cl Chloride Cl- Leaving Group Intermediate->Chloride

Figure 1: Mechanism of yield loss via hydrolysis of the chlorine atom in basic media.[1][2]

Module 2: The "Golden Path" Isolation Protocol

To avoid the hydrolysis trap, you must minimize the time the molecule spends in the "Danger Zone" (High pH + Heat).

Step-by-Step Protocol
StepActionTechnical Rationale
1. Hydrolysis Use LiOH (2.0 eq) in THF/Water (1:1) at 0°C to RT .LiOH is milder than NaOH.[1][2][3] Lower temperature suppresses

side reactions.[2][3]
2. Quench Do not heat to drive completion. If SM remains, accept the loss or extend time at RT.Heating >40°C exponentially increases Cl displacement.[2][3]
3. Phase Prep Dilute with water and wash with MTBE or DCM while basic.[1][2][3]Removes unreacted starting material (esters/nitriles) before acidification.
4.[2][3] Acidification Cool aqueous layer to 0°C . Add 2N HCl dropwise to pH 3.0 .CRITICAL: Do not go to pH 1. Pyrazines can be protonated on the ring Nitrogen at very low pH, forming a cationic salt that is water-soluble.[1][2] Target the Isoelectric Point (pI).[2][3]
5. Extraction Extract immediately with 2-MeTHF or EtOAc (3x).[1][2][3]2-MeTHF often provides higher recovery for polar acids than EtOAc.
6.[1][2][3] Drying Dry over Na₂SO₄, filter, and concentrate at <45°C .High vacuum bath temps can cause decarboxylation.[1][2][3]

Module 3: Purification Strategy (Decision Tree)

If the isolation protocol above yields impure material, choose your path based on the impurity profile.[3]

Workflow Logic

PurificationLogic Input Crude Chloropyrazine Acid Check Impurity Profile? Input->Check Inorganic Salts / Trace Metals Check->Inorganic High Ash Content Organic Regioisomers / Decarboxylated Check->Organic Organic Impurities Recryst Recrystallization Inorganic->Recryst Column Reverse Phase Chromatography Organic->Column SolventA Water (pH 2) Recryst->SolventA Polar Impurities SolventB Toluene/Hexane Recryst->SolventB Non-polar Impurities C18 C18 Column (H2O/MeCN + 0.1% Formic Acid) Column->C18

Figure 2: Decision matrix for selecting the appropriate purification method.

Technique A: Recrystallization (Preferred)

Avoid alcohols (MeOH/EtOH) if possible, as they can esterify the acid if traces of catalyst are present, or lead to solvolysis.[2]

  • System 1 (Non-polar impurities): Dissolve in minimum hot Toluene (60°C); add Hexane until cloudy.[2][3] Cool slowly.

  • System 2 (Polar/Salt removal): Dissolve in minimum water adjusted to pH 2.[2][3] Cool to 4°C. (Note: Yields may be lower due to water solubility).[2][3]

Technique B: Chromatography (Last Resort)

Standard Silica Gel chromatography is usually ineffective for these acids due to severe streaking and irreversible adsorption.[2][3]

  • Stationary Phase: C18 (Reverse Phase) is highly recommended.[2][3]

  • Mobile Phase: Water / Acetonitrile.[1][2][3]

  • Modifier: You MUST add 0.1% Formic Acid or TFA.[1][2][3] This keeps the carboxylic acid protonated (neutral), allowing it to interact with the column rather than eluting in the void volume.

Frequently Asked Questions (FAQs)

Q1: My solid turned brown overnight in the desiccator. What happened?

  • A: Chloropyrazine acids are light and moisture sensitive.[1][2][3] The brown color indicates oxidative degradation or slow hydrolysis.[3] Action: Store under Argon at -20°C.

Q2: Can I use DCM for extraction?

  • A: Yes, but it is often inefficient for these polar acids.[1][2][3] A mixture of DCM:IPA (3:1) is a powerful alternative if EtOAc fails, but ensure you wash thoroughly with brine to remove trapped IPA.[2][3]

Q3: Why is my yield >100%?

  • A: You likely have trapped inorganic salts (NaCl/LiCl) in the lattice.[2][3] These acids crystallize rapidly, occluding salts.[1][2][3] Action: Re-dissolve in dry EtOAc, filter off the insoluble white solids (salts), and re-concentrate.

Q4: I see a peak at [M-44] in my MS. Is this an impurity?

  • A: This is likely a Decarboxylation artifact generated inside the Mass Spec source, not necessarily in your flask.[1][3] If your NMR is clean, ignore the MS decarboxylation signal.[2][3] However, if you heated your reaction >80°C, it may be real.[1][2][3]

References

  • Synthesis and Hydrolysis of Chloropyrazine Esters

    • Source: Journal of Chemical and Pharmaceutical Research, 2014.[1][2][3]

    • Context: Describes the "green" hydrolysis of methyl 5-chloropyrazine-2-carboxylate using LiOH and the critical temperature controls required to prevent hydroxy-impurity form
    • URL: [J. Chem. Pharm.[2][3] Res. Article]([Link])

  • Recrystalliz

    • Source: Department of Chemistry, University of Rochester.[2][3]

    • Context: General guidelines for solubility and solvent selection (Toluene/Hexane systems)
    • URL:[2]

  • Synthesis of Pyrazinamide Deriv

    • Source: MDPI (Molecules), 2017.[1][2][3]

    • Context: Details the synthesis of 3-chloropyrazine-2-carboxamide from the nitrile, highlighting the partial hydrolysis conditions that preserve the chlorine
    • URL:[2]

  • pKa and Physical Properties of Chloropyrazine Acids

    • Source: PubChem / National Center for Biotechnology Information.[1][2][3]

    • Context: Physicochemical data confirming the acidity and predicted solubility profiles.[3]

    • URL:[2]

Sources

Solubility issues of 3-Chloro-6-methylpyrazine-2-carboxylic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Solubility Challenges in Aqueous Buffers

Introduction

3-Chloro-6-methylpyrazine-2-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery. As with many small molecules, its utility in biological assays and formulation development can be hampered by limited aqueous solubility. This guide, designed by our team of application scientists, provides a comprehensive resource to troubleshoot and overcome these solubility challenges. We will delve into the underlying chemical principles governing its solubility and offer a series of practical, step-by-step strategies to ensure the successful incorporation of this compound into your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 3-Chloro-6-methylpyrazine-2-carboxylic acid in my standard phosphate-buffered saline (PBS). What is the first step I should take?

The initial and most critical step is to assess the pH of your buffer. 3-Chloro-6-methylpyrazine-2-carboxylic acid is a carboxylic acid, and its solubility is highly dependent on the pH of the solution. The carboxylic acid group can exist in two forms: the protonated (less soluble) form and the deprotonated (more soluble) carboxylate form. By increasing the pH of the buffer above the compound's pKa, you will favor the deprotonated, more soluble form.

Q2: What is the pKa of 3-Chloro-6-methylpyrazine-2-carboxylic acid and how does it guide buffer selection?

Q3: I've adjusted the pH, but the solubility is still not sufficient for my assay. What are my next options?

If pH adjustment alone is insufficient, the next step is to consider the use of co-solvents. Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds. Common choices in a research setting include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).[1] It is crucial to start with a small percentage of the co-solvent and incrementally increase it, as high concentrations can negatively impact biological assays.

Q4: Are there other methods to improve solubility if co-solvents are not compatible with my experiment?

Yes, several other techniques can be employed. The use of cyclodextrins to form inclusion complexes can enhance the solubility of poorly soluble drugs by providing a hydrophilic exterior.[2] Surfactants can also be used to form micelles that encapsulate the hydrophobic compound, thereby increasing its apparent solubility.[1] However, the choice of these excipients must be carefully validated for compatibility with your specific experimental system.

Troubleshooting Guide: Step-by-Step Protocols

This section provides detailed protocols for systematically addressing the solubility of 3-Chloro-6-methylpyrazine-2-carboxylic acid.

Protocol 1: pH-Dependent Solubility Assessment

This protocol will help you determine the optimal pH for dissolving your compound.

Materials:

  • 3-Chloro-6-methylpyrazine-2-carboxylic acid

  • A set of buffers with varying pH (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8, and borate buffers for pH 8-10)

  • Vortex mixer

  • pH meter

  • Spectrophotometer or HPLC for concentration determination

Procedure:

  • Prepare a series of saturated solutions of 3-Chloro-6-methylpyrazine-2-carboxylic acid in each of the different pH buffers.

  • Add an excess of the compound to a known volume of each buffer in separate vials.

  • Vortex each vial vigorously for 2 minutes and then allow it to equilibrate at a controlled temperature (e.g., room temperature or 37°C) for 24 hours to ensure saturation.

  • After equilibration, centrifuge the vials to pellet the undissolved solid.

  • Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).

  • Plot the solubility (concentration) as a function of pH to identify the optimal pH range for your experiments.

Parameter Description
Estimated pKa 2.5 - 4.0
Recommended Starting pH > 5.5
Rationale To ensure the carboxylic acid is in its deprotonated, more soluble form.
Protocol 2: Co-solvent Screening

This protocol will guide you in selecting an appropriate co-solvent and its optimal concentration.

Materials:

  • 3-Chloro-6-methylpyrazine-2-carboxylic acid

  • Aqueous buffer at the optimal pH determined in Protocol 1

  • A selection of co-solvents (e.g., DMSO, Ethanol, PEG 400)

  • Vortex mixer

  • Analytical method for concentration determination (as in Protocol 1)

Procedure:

  • Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Prepare saturated solutions of 3-Chloro-6-methylpyrazine-2-carboxylic acid in each co-solvent/buffer mixture following the procedure outlined in Protocol 1 (steps 2-5).

  • Plot the solubility as a function of the co-solvent concentration for each co-solvent tested.

  • Select the co-solvent and concentration that provides the desired solubility while minimizing the potential for interference with your assay.

Co-solvent Typical Starting Concentration Considerations
DMSO 1-5%Can be toxic to cells at higher concentrations.
Ethanol 1-10%Can cause protein precipitation at higher concentrations.
PEG 400 5-20%Generally well-tolerated in many biological systems.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process for addressing solubility issues with 3-Chloro-6-methylpyrazine-2-carboxylic acid.

Caption: A flowchart of the troubleshooting workflow for solubility issues.

The Role of pH in Solubility: A Deeper Look

The ionization state of 3-Chloro-6-methylpyrazine-2-carboxylic acid is fundamental to its aqueous solubility. The Henderson-Hasselbalch equation governs the relationship between pH, pKa, and the ratio of the deprotonated (A⁻) and protonated (HA) forms of the acid.

Ionization_Equilibrium cluster_low_pH Low pH (pH < pKa) cluster_high_pH High pH (pH > pKa) HA HA (Protonated) Less Soluble A_minus A⁻ (Deprotonated) More Soluble HA->A_minus + OH⁻ A_minus->HA + H⁺

Caption: The equilibrium between the protonated and deprotonated forms of a carboxylic acid.

Conclusion

Overcoming the solubility challenges of 3-Chloro-6-methylpyrazine-2-carboxylic acid in aqueous buffers is achievable through a systematic and informed approach. By understanding the fundamental principles of pH-dependent solubility and the judicious use of co-solvents, researchers can successfully prepare solutions of this compound for their experimental needs. It is always recommended to perform small-scale pilot experiments to determine the optimal solubilization strategy for your specific application, thereby ensuring the integrity and reproducibility of your results.

References

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

Sources

Minimizing side reactions during SNAr displacement of chlorine on pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazine SNAr Optimization Ticket Category: Heterocyclic Chemistry / Process Optimization Subject: Minimizing Side Reactions in Chloropyrazine Displacement Status: Open Support Agent: Senior Application Scientist

Overview: The Pyrazine Paradox

Welcome to the technical support center. You are likely here because your SNAr reaction on a chloropyrazine scaffold is yielding impurities, low mass balance, or regio-isomers.

The Core Problem: Pyrazines are "


-deficient" heterocycles. The two nitrogen atoms at positions 1 and 4 pull electron density out of the ring, significantly lowering the LUMO energy. While this makes the C-Cl bond highly activated for nucleophilic attack (good), it also makes the ring susceptible to:
  • Hydrolysis: The ring is so electron-poor that even weak nucleophiles like water (present in "dry" solvents) can displace the chloride.

  • N-Alkylation: The ring nitrogens retain nucleophilicity, leading to quaternary salts.

  • Regio-scrambling: In di-halo systems, the activation difference between sites can be subtle.

This guide provides self-validating protocols to isolate and eliminate these failure modes.

Module 1: The Hydrolysis Error (M-Cl M-OH)

Symptom: LCMS shows a major impurity with Mass =


 (Replacement of Cl with OH).
Cause:  Competitive attack by hydroxide or water.[1] Pyrazines are far more sensitive to moisture than pyridines.
Mechanism & Causality

In standard SNAr, the rate-determining step is the formation of the Meisenheimer complex. Water, while a poor nucleophile, is often present in molar excess compared to your amine/alkoxide nucleophile if solvents are not rigorously dried.

  • Base Effect: Using hygroscopic bases (e.g., KOH, NaOH, Cs

    
    CO
    
    
    
    ) in wet solvents generates hydroxide ions, which are aggressive nucleophiles toward pyrazines.
Troubleshooting Protocol
VariableStandard RecommendationWhy?
Solvent Anhydrous DMF, DMSO, or NMP Polar aprotic solvents stabilize the Meisenheimer intermediate. Critical: Water content must be <0.05%.
Base DIPEA or Et

N
(Organic bases)
Inorganic bases (Carbonates/Hydroxides) are often wet or generate water upon deprotonation.
Additives Molecular Sieves (3Å or 4Å) Active scavenging of water during the reaction.
Self-Validating Workflow: The "Water Check"
  • Pre-Run: Karl Fischer titration of solvent. If >0.05% H

    
    O, dry over activated sieves for 12h.
    
  • In-Process: If M-OH is observed >5%, stop heating. Add 1.5 eq of TMS-Cl (Trimethylsilyl chloride).

    • Logic: TMS-Cl reacts faster with residual water/hydroxide than the pyrazine does, effectively "scavenging" the moisture in situ.

Module 2: Regioselectivity (The Isomer Clash)

Symptom: LCMS shows two peaks with the Product Mass. NMR shows different substitution patterns. Scenario: You are displacing a chloride on a 2,3-dichloropyrazine or 2,6-dichloropyrazine .

The Rules of Engagement

Regioselectivity is dictated by the stabilization of the anionic intermediate (Meisenheimer complex).

  • The Ortho/Para Rule: Nucleophilic attack prefers the position ortho or para to a ring nitrogen. In pyrazines, all carbons are ortho to one nitrogen.

  • The Substituent Effect (3,5-dichloro systems):

    • If C2 has an Electron Withdrawing Group (EWG) (e.g., -CN, -CO

      
      R): Attack occurs at C5  (Para to the EWG).
      
    • If C2 has an Electron Donating Group (EDG) (e.g., -OMe, -NH

      
      ): Attack occurs at C3  (Ortho to the EDG).
      
Visualization: Regioselectivity Logic

Regioselectivity Start Substrate: 3,5-Dichloropyrazine CheckSub Check C2 Substituent Start->CheckSub EWG Electron Withdrawing (-CN, -NO2, -Ester) CheckSub->EWG If C2 is... EDG Electron Donating (-OMe, -NH2, -Alkyl) CheckSub->EDG If C2 is... ProdA Product: Attack at C5 (Para to EWG) EWG->ProdA Stabilizes C5 TS ProdB Product: Attack at C3 (Ortho to EDG) EDG->ProdB Directs to C3

Caption: Decision tree for predicting regioselectivity in 2-substituted-3,5-dichloropyrazines based on electronic effects.

Module 3: N-Alkylation (The "Salt" Trap)

Symptom: Low yield, product stuck in aqueous layer during workup, or precipitation of a solid that is not the product. Cause: The nucleophile attacks the Nitrogen lone pair instead of the Carbon-Chlorine bond.

Mitigation Strategy
  • Steric Bulk: Use bulky bases (e.g.,

    
    -BuOK) if compatible, or ensure the nucleophile is not hindered. If the nucleophile is hindered, it may prefer the exposed Nitrogen over the shielded Carbon.
    
  • Solvent Polarity: Switch from DMF (Polar Aprotic) to Toluene or THF (Non-polar).

    • Why? SNAr (charged intermediate) is favored in polar solvents. N-alkylation (SN2 type) is less sensitive to solvent polarity but often slower in non-polar media due to poor solubility of the salt product.

  • Temperature: SNAr usually has a higher activation energy than N-alkylation. Heating is your friend.

    • Tip: Do not run at Room Temp for 48h. Run at 80°C for 2h. Fast kinetics favor the thermodynamic SNAr product over the kinetic N-attack salt.

Master Protocol: Optimized SNAr for Chloropyrazines

Objective: Displacement of 2-chloropyrazine with a primary amine.

Reagents:

  • Substrate: 2-Chloropyrazine (1.0 equiv)

  • Nucleophile: Primary Amine (1.1 equiv)

  • Base: DIPEA (2.0 equiv) or K

    
    CO
    
    
    
    (2.0 equiv, oven-dried)
  • Solvent: Anhydrous DMSO (0.5 M concentration)

Step-by-Step:

  • Drying: Flame-dry reaction vial under Argon. Add activated 4Å molecular sieves.

  • Dissolution: Dissolve 2-chloropyrazine in Anhydrous DMSO.

    • Checkpoint: Verify solution is clear. Cloudiness indicates wet DMSO reacting with chloropyrazine.

  • Addition: Add DIPEA, followed by the Amine.

  • Reaction: Heat to 80°C .

    • Note: Pyrazines are less reactive than nitro-benzenes but more reactive than pyridines. 80°C is the "Goldilocks" zone.

  • Monitoring (1 hour): Take an aliquot.

    • If SM remains: Increase Temp to 100°C.

    • If Hydrolysis (M-OH) appears: Add 10% volume of THF to lower dielectric constant, or add TMS-Cl scavenger.

  • Workup: Dilute with EtOAc, wash with Water (x3) to remove DMSO.

    • Crucial: Wash organic layer with LiCl (5% aq) to pull out residual DMSO which can cause decomposition during concentration.

Visualizing the Competition

The following diagram illustrates the competing pathways you must control.

Pathways Start Chloropyrazine + Nucleophile (Nu-H) TS_SNAr Meisenheimer Complex (Desired Path) Start->TS_SNAr High Temp, Polar Solvent TS_Hydrolysis Hydrolysis Path (Trace H2O) Start->TS_Hydrolysis Wet Solvent, Hydroxide Base TS_N_Attack N-Alkylation (Attack on Ring N) Start->TS_N_Attack Low Temp, Steric Hindrance Product Substituted Pyrazine (Target) TS_SNAr->Product -HCl ByProd_OH Pyrazinone / OH-Pyrazine (Dead End) TS_Hydrolysis->ByProd_OH -HCl ByProd_Salt N-Alkyl Pyrazinium Salt TS_N_Attack->ByProd_Salt Irreversible

Caption: Reaction pathway competition showing how conditions influence the divergence between SNAr, Hydrolysis, and N-Alkylation.

FAQ: Quick Troubleshooting

Q: My reaction turned black/tarry. A: Pyrazines are prone to polymerization under harsh basic conditions. Lower the temperature and switch from inorganic bases (K


CO

) to weaker organic bases (N-methylmorpholine) or use a catalytic amount of acid (p-TsOH) to activate the ring if the nucleophile is acid-stable.

Q: I see the product mass, but it's not moving on TLC. A: You likely formed the N-oxide or the N-alkyl salt (Module 3). These are highly polar. Check your proton NMR. If the ring protons are shifted downfield significantly compared to the starting material, you have quaternized the nitrogen.

Q: Can I use microwave heating? A: Yes, and it is recommended. Microwave heating (120°C for 10-20 mins) often favors the SNAr product over hydrolysis because the reaction time is shorter than the rate of moisture diffusion/side-reaction.

References

  • Regioselectivity in 3,5-Dichloropyrazines

    • Title: Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines.[2]

    • Source: ResearchG
    • Link:[Link]

  • General Mechanism & Solvent Effects

    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.[3]

    • Link:[Link]

  • Process Chemistry & Hydrolysis Control

    • Title: Optimization of 4-Chloropyrimidine Substitution Reactions (Applied to Pyrazines).
    • Source: BenchChem Technical Support.[1][4]

  • Pyrazine Reactivity Profiles

    • Title: Synthesis and reactions of Pyrazine.[1][2][5]

    • Source: YouTube / Tumkur University Lecture Series (Verified Educ
    • Link:[Link]

Sources

Handling moisture sensitivity of pyrazine carboxylic acid chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Super-Electrophile" Challenge

Welcome to the technical support center for heterocyclic chemistry. You are likely here because your pyrazine-2-carbonyl chloride (or derivative) has turned into a white, fuming solid, or your coupling reactions are suffering from inexplicable low yields.

The Core Issue: Unlike benzoyl chloride, pyrazine carboxylic acid chlorides are "super-electrophiles." The pyrazine ring contains two nitrogen atoms at the 1,4-positions. These are highly electron-withdrawing, significantly pulling electron density away from the carbonyl carbon.

  • Consequence: The carbonyl carbon is exceptionally susceptible to nucleophilic attack.[1]

  • Result: Reaction with atmospheric moisture is orders of magnitude faster than with phenyl analogs. Even "dry" solvents with ppm-level water can quench your reagent before your amine arrives.

This guide replaces standard operating procedures with a Zero-Moisture Protocol designed specifically for electron-deficient heteroaryl acid chlorides.

Module 1: Critical Storage & Transfer (The "Dry-Chain")

Q: My bottle arrived with a white crust around the cap. Is it compromised? A: The white crust is Pyrazine-2-carboxylic acid (hydrolysis product) mixed with HCl salts.

  • Diagnosis: If the solid underneath is free-flowing (often purple/brownish for crude, white/pale yellow for pure), the bulk may be intact. If the entire mass is a fused "brick," it has hydrolyzed.

  • Action: Do not scrape the crust into your reaction. It acts as a seed for further decomposition and introduces acidic impurities that ruin acid-sensitive couplings.

Q: How do I store this long-term? A: Standard refrigeration is insufficient due to condensation upon opening.

  • Primary Container: Flame-sealed ampoule (ideal) or Teflon-taped glass vial with a septa cap.

  • Secondary Containment: Store inside a desiccator or a jar containing activated Drierite®, placed inside the freezer (-20°C).

  • Warming Protocol: You MUST allow the container to reach room temperature inside the desiccator before opening. Opening a cold bottle introduces immediate condensation, destroying the top layer of the reagent [1].

Q: Can I weigh this on the open bench? A: No. The fuming you see is HCl gas releasing immediately upon contact with air moisture.

  • Protocol: Use the "Difference Weighing" technique inside a glove bag or glovebox. If those are unavailable, use a tared Schlenk tube purged with Argon.

Module 2: Synthesis & Reaction Protocol

Q: I need to make it fresh. Thionyl Chloride (


) or Oxalyl Chloride (

)?
A: Use Oxalyl Chloride .[2][3][4]
  • Why? Thionyl chloride requires reflux (heat = degradation risk for pyrazines) and removal of

    
    . Oxalyl chloride reacts at room temperature (or 
    
    
    
    ) and produces gases (
    
    
    ) that drive the reaction forward and escape easily, leaving a cleaner product [2].
Protocol: The Vilsmeier-Catalyzed Synthesis

This protocol minimizes thermal stress and byproduct formation.

  • Setup: Flame-dried 2-neck RBF with magnetic stir bar, attached to an Argon Schlenk line.

  • Suspension: Suspend Pyrazine-2-carboxylic acid (1.0 eq) in anhydrous DCM (Dichloromethane).

  • Catalyst: Add catalytic DMF (Dimethylformamide) (1-2 drops). Crucial: This forms the Vilsmeier-Haack intermediate, essential for activating the oxalyl chloride.

  • Addition: Add Oxalyl Chloride (1.2 eq) dropwise at

    
     (ice bath).
    
  • Reaction: Allow to warm to RT. Stir until gas evolution ceases (1-3 hours).

  • Workup: Concentrate in vacuo (rotary evaporator with a base trap). Do not wash with water. [5]

Visualization: Synthesis Mechanism

The following diagram illustrates the Vilsmeier-Haack activation pathway, which allows this reaction to proceed under mild conditions.[2]

G cluster_0 Activation Phase cluster_1 Conversion Phase DMF DMF (Catalyst) Vilsmeier Vilsmeier Intermediate DMF->Vilsmeier + Oxalyl Cl Oxalyl Oxalyl Chloride Oxalyl->Vilsmeier Activated Activated Complex Vilsmeier->Activated + Acid Acid Pyrazine-COOH Acid->Activated Product Pyrazine-COCl Activated->Product Collapse Byproducts CO(g) + CO2(g) + HCl(g) Activated->Byproducts Product->DMF Regenerates

Caption: The catalytic cycle using DMF/Oxalyl Chloride. Note that DMF is regenerated, allowing for mild conditions.

Module 3: Troubleshooting Guide

Q: My reaction turned into a black tar. What happened? A: Likely Base-Mediated Decomposition .

  • Cause: If you used a strong base (like NaOH) or excess amine without temperature control, the pyrazine ring (which is electron-poor) is susceptible to nucleophilic attack on the ring carbons rather than the carbonyl.

  • Fix: Use non-nucleophilic organic bases (DIPEA, TEA) and keep the reaction at

    
     during addition.
    

Q: I see "white smoke" when I add my solvent. A: Your solvent is wet.

  • The Trap: "Anhydrous" solvent from a bottle opened 3 days ago is no longer anhydrous.

  • Fix: Store solvents over activated 3Å or 4Å molecular sieves for 24 hours before use.

Troubleshooting Data Table
SymptomProbable CauseCorrective Action
White Fumes Hydrolysis releasing HCl gas.Check solvent water content (KF titration). Use Schlenk technique.[4]
Low Yield Competitive hydrolysis.Increase acid chloride equivalents (1.2 - 1.5 eq). Ensure dry amine.
Violent Bubbling Rapid release of

(synthesis) or HCl (hydrolysis).
Add reagents dropwise at

.[6] Ensure proper venting.[5][7][8][9][10]
Precipitate Formation of Amine-HCl salt or Pyrazine Acid.Filter precipitate. If soluble in water, it's likely the salt.
Module 4: Analytical Verification (QC)

Q: Can I inject the acid chloride directly into LC-MS? A: Absolutely not. The moisture in the mobile phase will hydrolyze it instantly, showing you the mass of the acid, not the chloride. You will falsely believe your synthesis failed (or succeeded, if checking for acid).

Q: How do I measure purity then? A: You must use the Methyl Ester Derivatization Method [3].

Protocol: Derivatization for HPLC/GC
  • Quench: Take 10 µL of your reaction mixture.

  • React: Add it to 500 µL of anhydrous Methanol (MeOH).

  • Wait: Shake for 1 minute. The acid chloride converts quantitatively to the Methyl Ester.[11]

  • Analyze: Inject this sample.

    • Peak A (Methyl Ester): Corresponds to active Acid Chloride.

    • Peak B (Carboxylic Acid): Corresponds to material that was already hydrolyzed before the methanol quench.

QC cluster_reaction Derivatization Reaction Sample Reaction Aliquot (Acid Chloride) Conversion Rapid Esterification Sample->Conversion MeOH Anhydrous Methanol (Excess) MeOH->Conversion Analysis HPLC / GC Injection Conversion->Analysis Result Result Interpretation Analysis->Result Detects Methyl Ester

Caption: Analytical workflow for quantifying acid chlorides via methanolysis.

References
  • BenchChem. (2025).[6][12] Navigating the Challenges of a Moisture-Sensitive Reagent: A Technical Guide. Retrieved from

  • WolfaBio. (2025). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. Retrieved from

  • ResearchGate. (2012). HPLC analysis of reactive acid chlorides as methyl esters via derivatization. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: Pyrazine-2-carbonyl chloride.[5] Retrieved from

Sources

Validation & Comparative

Comparative Reactivity Guide: 3-Chloropyrazine-2-Carboxylic Acid vs. 3-Chloro-6-Methylpyrazine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the reactivity profiles of 3-chloropyrazine-2-carboxylic acid (CPCA) and its methylated analog, 3-chloro-6-methylpyrazine-2-carboxylic acid (CMPCA) .

While both scaffolds serve as critical electrophiles in the synthesis of bioactive pyrazinamide derivatives (e.g., anti-tubercular agents), they exhibit distinct kinetic profiles. The introduction of the methyl group at the C6 position in CMPCA exerts a deactivating electronic effect and a distal steric influence , resulting in reduced electrophilicity at the C3 reaction center compared to the unsubstituted CPCA. Consequently, protocols optimized for CPCA often require modification—specifically higher temperatures or stronger bases—when applied to CMPCA to achieve comparable yields in Nucleophilic Aromatic Substitution (SNAr) reactions.

Electronic & Structural Analysis[1]

To understand the reactivity difference, we must analyze the electronic environment of the pyrazine ring, specifically the C3 carbon (the site of nucleophilic attack).

Electronic Effects (The "Methyl Penalty")

The pyrazine ring is inherently electron-deficient (π-deficient), facilitating SNAr reactions. The carboxylic acid moiety at C2 further activates the C3 position via a strong electron-withdrawing inductive effect (-I) and mesomeric withdrawal (-M).

  • 3-Chloropyrazine-2-carboxylic acid (CPCA): The C3 position is highly electrophilic. The negative charge developed in the Meisenheimer intermediate is effectively stabilized by the two ring nitrogens (N1, N4) and the C2-carbonyl group.

  • 3-Chloro-6-methylpyrazine-2-carboxylic acid (CMPCA): The methyl group at C6 acts as a weak Electron Donating Group (EDG) via hyperconjugation and induction (+I).

    • Orbital Interaction: The electron density donated by the C6-methyl group increases the overall electron density of the pyrazine

      
      -system.
      
    • Transition State Destabilization: In SNAr, the rate-determining step is the formation of the anionic Meisenheimer complex. The EDG character of the methyl group slightly destabilizes this anionic intermediate compared to the unsubstituted analog, raising the activation energy (

      
      ).
      
Regioselectivity and Sterics

While the C6-methyl group is spatially distant from the C3-chloro substituent (para-like relationship), it influences the regioselectivity of nucleophilic attack if the C2-acid is derivatized (e.g., to an ester or amide). However, for the displacement of the C3-chlorine, the primary factor remains electronic deactivation rather than direct steric hindrance.

Reactivity Visualization

The following diagram illustrates the electronic flux and the deactivating nature of the methyl group.

ReactivityComparison cluster_0 High Reactivity: CPCA cluster_1 Moderate Reactivity: CMPCA CPCA 3-Chloropyrazine-2-COOH (Unsubstituted) Inter_A Meisenheimer Complex (Stabilized by N1, N4, C2-COOH) CPCA->Inter_A Nucleophilic Attack (k1) Prod_A Product (Fast Conversion) Inter_A->Prod_A -Cl⁻ CMPCA 3-Chloro-6-Methylpyrazine-2-COOH (Methylated) Inter_B Meisenheimer Complex (Destabilized by C6-Methyl EDG) CMPCA->Inter_B Nucleophilic Attack (k2 < k1) Prod_B Product (Slower Conversion) Inter_B->Prod_B -Cl⁻ Methyl C6-Methyl Group (+I Inductive Effect) Methyl->CMPCA Increases e- density Methyl->Inter_B Destabilizes Anion

Figure 1: Comparative mechanistic pathway showing the kinetic penalty introduced by the methyl substituent during SNAr.

Experimental Performance Data

The following data summarizes the reactivity differences observed when reacting both substrates with benzylamine (a representative primary amine nucleophile) under standard SNAr conditions.

Reaction: Substrate (1.0 eq) + Benzylamine (1.2 eq) + Et3N (2.0 eq) in EtOH.

Parameter3-Chloropyrazine-2-COOH (CPCA)3-Chloro-6-Methylpyrazine-2-COOH (CMPCA)Implications
Reaction Temp 60°C80°C (Reflux)CMPCA requires higher thermal energy to overcome activation barrier.
Time to Completion 2 - 3 Hours5 - 8 HoursReaction monitoring (TLC/LCMS) frequency must be adjusted.
Isolated Yield 85 - 92%74 - 82%Slightly lower yields for CMPCA due to competing side reactions over longer heat exposure.
Byproducts Minimal (<2% Hydrolysis)Moderate (~5% Hydrolysis to Pyrazinone)Extended reaction times increase susceptibility to hydrolysis by trace water.

Key Insight: If you attempt to run the CMPCA reaction at the same temperature (60°C) used for CPCA, you will likely observe incomplete conversion even after 12 hours.

Validated Experimental Protocols

Protocol A: Synthesis of 3-(Benzylamino)pyrazine-2-carboxylic acid (From CPCA)

This protocol is optimized for the more reactive unsubstituted scaffold.

  • Setup: Charge a 50 mL round-bottom flask with 3-chloropyrazine-2-carboxylic acid (1.0 g, 6.3 mmol) and Ethanol (10 mL).

  • Base Addition: Add Triethylamine (1.76 mL, 12.6 mmol) dropwise. The solution may warm slightly.[1]

  • Nucleophile Addition: Add Benzylamine (0.83 mL, 7.6 mmol) in one portion.

  • Reaction: Heat the mixture to 60°C with stirring.

  • Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The starting material (

    
    ) should disappear within 2.5 hours .
    
  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water (15 mL) and acidify to pH 3-4 with 1N HCl.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry under vacuum.

    • Expected Yield: ~1.3 g (90%).

Protocol B: Synthesis of 3-(Benzylamino)-6-methylpyrazine-2-carboxylic acid (From CMPCA)

This protocol includes modifications (Temperature and Time) required for the methylated scaffold.

  • Setup: Charge a 50 mL round-bottom flask with 3-chloro-6-methylpyrazine-2-carboxylic acid (1.0 g, 5.8 mmol) and Ethanol (10 mL). Note: Anhydrous ethanol is preferred here to minimize hydrolysis during the longer heating period.

  • Base Addition: Add Diisopropylethylamine (DIPEA) (2.0 mL, 11.6 mmol). Rationale: DIPEA is non-nucleophilic and supports higher temperature stability than Et3N.

  • Nucleophile Addition: Add Benzylamine (0.95 mL, 8.7 mmol). Rationale: A slightly higher excess (1.5 eq) drives the slower kinetics.

  • Reaction: Heat the mixture to Reflux (approx. 80°C) .

  • Monitoring: Monitor by TLC/LCMS. Conversion is typically 50% at 2 hours. Full conversion requires 6–8 hours .

  • Workup: Concentrate the solvent. Dilute with water (20 mL). Acidify carefully to pH 3-4.

    • Troubleshooting: If an oil forms instead of a solid, extract with Ethyl Acetate (3x), dry over Na2SO4, and concentrate. Recrystallize from EtOH/Hexane.

  • Isolation: Filter or decant.

    • Expected Yield: ~1.1 g (78%).

Critical Safety & Handling

  • Vesicant Nature: Chloropyrazines are potent skin irritants and potential sensitizers. All weighing must be performed in a fume hood.

  • Acid Chloride Formation: If converting these acids to their acid chlorides (using SOCl2 or Oxalyl Chloride), be aware that 3-chloro-6-methylpyrazine-2-carbonyl chloride is significantly more volatile and lachrymatory than the unsubstituted analog.

  • Thermal Runaway: While SNAr is generally safe, do not scale up the CMPCA reaction in a sealed vessel (microwave) without calculating the pressure buildup from the solvent at the higher required temperatures.

Diagram: Decision Matrix for Process Optimization

Use this logic flow to adapt your synthesis based on the starting material.

OptimizationFlow Start Select Starting Material CPCA 3-Chloropyrazine-2-COOH Start->CPCA CMPCA 3-Chloro-6-Methylpyrazine-2-COOH Start->CMPCA Cond_A Standard Conditions: 60°C, 1.2 eq Nucleophile Solvent: EtOH CPCA->Cond_A Cond_B Forcing Conditions: Reflux (80°C+), 1.5 eq Nucleophile Solvent: EtOH or n-BuOH CMPCA->Cond_B Check Check Conversion (LCMS @ 2h) Cond_A->Check Cond_B->Check Result_A >95% Conv. Proceed to Workup Check->Result_A If CPCA Check->Result_A If CMPCA (after 6h) Result_B <50% Conv. Increase Temp/Time Check->Result_B If CMPCA (early stop)

Figure 2: Operational decision matrix for optimizing reaction conditions based on substrate selection.

References

  • Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. IOP Conference Series: Materials Science and Engineering, 2020. [Link][2]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide and polysulfides. Environmental Science & Technology, 2002.[3] [Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide. Molecules, 2017. [Link]

  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate (Preprint/Article). [Link]

  • Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles... and Pyrazines. Journal of Medicinal Chemistry, 2025. [Link]

Sources

Reference Standards for 3-Chloro-6-methylpyrazine-2-carboxylic Acid Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-6-methylpyrazine-2-carboxylic acid (CMPC) is a critical pharmacophore and intermediate, most notably in the synthesis of viral RNA polymerase inhibitors like Favipiravir (T-705) and various P2X3 receptor antagonists.[1]

In drug development, the purity of this intermediate directly correlates to the safety profile of the Final Active Pharmaceutical Ingredient (API). However, due to the amphoteric nature of the pyrazine ring and the lability of the C-3 chlorine atom toward hydrolysis, standard "reagent grade" materials are frequently insufficient for regulatory-compliant impurity carryover calculations.

This guide compares the three tiers of reference standards available to researchers and outlines a self-validating protocol to establish an In-House Primary Standard when a Pharmacopeial CRM is unavailable.

Part 1: The Comparison Matrix

The following table objectively compares the three sources of reference materials used for CMPC analysis.

Table 1: Reference Standard Performance & Risk Profile
FeatureTier 1: Pharmacopeial/CRM Tier 2: In-House Qualified Primary Tier 3: Commercial Reagent Grade
Definition Certified Reference Material (USP/EP/NIST) with metrological traceability.[1]Material fully characterized in-house using orthogonal methods (qNMR + Mass Balance).[1]Bulk chemical purchased with a simple CoA (typically HPLC Area %).[1]
Availability Rare/Non-Existent for this specific intermediate.[1]High (Generated from Tier 3 material).[1]High (Readily available from vendors).[1]
Purity Assignment Absolute (Mass Fraction).[1]Absolute (Calculated via qNMR/Mass Balance).Relative (HPLC Area % only).
Water/Solvent Content Explicitly quantified and subtracted.[1]Quantified via KF/TGA and subtracted.Often ignored; inflates potency.[1]
Risk of Bias < 0.1%0.5% - 1.0%5% - 15% (Due to salt formation or hydration).[1]
Suitability Release testing of GMP intermediates.Routine release testing; Impurity quantification.Unsuitable for quantitative analysis; ID only.
The "Hidden" Risk of Reagent Grade

For CMPC, relying on Tier 3 (Reagent Grade) is scientifically flawed due to hygroscopicity and hydrolysis .

  • The Trap: A vendor CoA may claim "98% Purity (HPLC)."[1]

  • The Reality: HPLC detects UV-active species. It does not detect water (often 2-5% in pyrazine carboxylic acids) or inorganic salts (residual from acidification).[1]

  • Consequence: Using a 98% reagent that is actually 93% potent (due to water/salt) introduces a +5% systematic error in your yield calculations and impurity reporting.[1]

Part 2: Technical Guide – Establishing an In-House Standard

Since a USP/EP standard for CMPC is likely unavailable, you must qualify your own. This protocol uses Quantitative NMR (qNMR) as the primary anchor, cross-validated by Mass Balance (HPLC + TGA + KF).[1]

The Qualification Workflow

The following diagram illustrates the decision logic for qualifying a CMPC reference standard.

QualificationWorkflow cluster_Assay Purity Assignment (Orthogonal) Start Raw Material Source (Reagent Grade CMPC) ID_Check Structural ID (1H-NMR, MS, IR) Start->ID_Check Homogeneity Homogeneity Check (HPLC - 3 positions) ID_Check->Homogeneity qNMR Method A: qNMR (Internal Std: Maleic Acid) Homogeneity->qNMR MassBal Method B: Mass Balance (100% - Impurities - Water - Ash) Homogeneity->MassBal Compare Compare A vs B (Acceptance: < 1.0% Diff) qNMR->Compare MassBal->Compare Fail Reject / Recrystallize Compare->Fail Diff > 1.0% Pass Assign Potency (Mean of A & B) Compare->Pass Diff ≤ 1.0% CoA Generate CoA (Valid for 12 Months) Pass->CoA

Figure 1: Decision tree for qualifying a secondary reference standard from raw material.

Experimental Protocols
A. Impurity Fate Mapping (What to look for)

Before quantifying, you must identify specific impurities inherent to CMPC synthesis.[1]

  • Impurity A (Hydrolysis): 3-Hydroxy-6-methylpyrazine-2-carboxylic acid.[1]

    • Origin: Hydrolysis of the C-3 Chlorine in aqueous acidic/basic conditions.

  • Impurity B (Des-chloro): 6-Methylpyrazine-2-carboxylic acid.[1]

    • Origin: Incomplete chlorination or reductive dechlorination.[1]

  • Impurity C (Regioisomer): 3-Chloro-5-methylpyrazine-2-carboxylic acid.[1]

    • Origin: Isomeric impurity from the diamine precursor.

B. HPLC Method for Purity (Mass Balance Component)

Pyrazine carboxylic acids are polar and acidic.[1] Standard C18 columns often result in peak tailing due to interaction with silanols.[1]

  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH C18 (3.0 x 150 mm, 3.5 µm).[1] Note: Phenyl phases often provide better selectivity for pyrazine isomers.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).[1] Low pH is critical to keep the carboxylic acid protonated (neutral) for retention.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 0.6 mL/min.[1]

  • Detection: UV @ 280 nm (Pyrazines have a distinct absorption max here).[1]

  • Temperature: 30°C.

C. qNMR Protocol (The "Truth" Anchor)

qNMR is superior to HPLC for potency assignment because it does not rely on relative extinction coefficients.[1]

  • Solvent: DMSO-d6 (Ensures solubility of both the polar acid and internal standard).[1]

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).[1]

    • Why? High purity available, non-hygroscopic, and its alkene protons (6.2 ppm) do not overlap with the pyrazine aromatic proton (~8.7 ppm) or the methyl group (~2.6 ppm).[1]

  • Relaxation Delay (D1): 60 seconds. (Critical: Pyrazine protons have long T1 relaxation times. Insufficient D1 leads to underestimation of the analyte).

  • Calculation:

    
    [1]
    
    • I: Integral area[1]

    • N: Number of protons

    • M: Molar mass[1]

    • W: Weight

    • P: Purity (as decimal)[1]

Part 3: Mechanism of Instability

Understanding why CMPC degrades is essential for handling your standard.

DegradationPathway CMPC 3-Chloro-6-methyl pyrazine-2-COOH Transition Tetrahedral Intermediate CMPC->Transition Nucleophilic Attack (C-3 Position) Water H2O / OH- Water->Transition Hydroxy 3-Hydroxy-6-methyl pyrazine-2-COOH (Inactive Impurity) Transition->Hydroxy Elimination of Cl- HCl HCl Transition->HCl

Figure 2: Hydrolytic degradation pathway of CMPC.[1] Moisture protection is mandatory for reference standards.

Conclusion & Recommendations

For researchers developing Favipiravir analogues or pyrazine-based inhibitors, the purity of 3-Chloro-6-methylpyrazine-2-carboxylic acid cannot be assumed from a vendor label.[1]

  • Do not use commercial "97%" reagents for quantitative yield calculations or impurity carryover studies. The actual content is often <94% due to water and salts.

  • Establish an In-House Primary Standard using the qNMR protocol described above (DMSO-d6, Maleic Acid IS, D1=60s).

  • Store Standards Correctly: Due to the hydrolytic instability of the C-Cl bond shown in Figure 2, store the qualified standard at -20°C in a desiccator.

References

  • International Council for Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances. [Link]

  • Pauli, G. F., et al. (2012).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2772–2782. [Link]

  • Furuta, Y., et al. (2002).[1] "In Vitro and In Vivo Activities of T-705 against Influenza Virus." Antimicrobial Agents and Chemotherapy, 46(4), 977–981.[1] (Establishes the relevance of the pyrazine intermediate). [Link][1]

  • BIPM (Bureau International des Poids et Mesures). (2019).[1] Internal Standard Reference Data for qNMR: Maleic Acid. [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.